2-Fluorophenylboronic acid
Description
Structure
2D Structure
Properties
IUPAC Name |
(2-fluorophenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BFO2/c8-6-4-2-1-3-5(6)7(9)10/h1-4,9-10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCSLIRFWJPOENV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=CC=C1F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BFO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30941836 | |
| Record name | (2-Fluorophenyl)boronato(2-) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30941836 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.92 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1993-03-9 | |
| Record name | (2-Fluorophenyl)boronato(2-) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30941836 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Fluorophenylboronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 2-Fluorophenylboronic Acid from o-Bromofluorobenzene
This technical guide provides a comprehensive overview of the primary synthetic routes for producing 2-fluorophenylboronic acid from o-bromofluorobenzene. The document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. It details established methodologies, including Grignard reagent formation and lithiation-borylation, presenting experimental protocols and quantitative data to facilitate laboratory application.
Introduction
This compound is a versatile reagent in organic chemistry, widely utilized in Suzuki-Miyaura cross-coupling reactions to introduce the 2-fluorophenyl moiety into complex molecules. This building block is of significant interest in the pharmaceutical and materials science industries due to the unique electronic properties conferred by the fluorine substituent. This guide focuses on the two predominant methods for its synthesis from o-bromofluorobenzene: the Grignard reaction and the lithiation-borylation pathway.
Synthetic Methodologies
The conversion of o-bromofluorobenzene to this compound is typically achieved through an organometallic intermediate, which then reacts with a boron electrophile. The two main strategies are detailed below.
Grignard Reaction Pathway
This classic method involves the formation of a Grignard reagent from o-bromofluorobenzene, which subsequently reacts with a trialkyl borate (B1201080).
Caption: Grignard reaction workflow for this compound synthesis.
Lithiation-Borylation Pathway
An alternative route involves a lithium-halogen exchange to form an organolithium species, which is then quenched with a borate ester. This method is often preferred for its milder reaction conditions and potentially higher yields.
Caption: Lithiation-borylation workflow for this compound synthesis.
Quantitative Data Summary
The following table summarizes representative quantitative data for the synthesis of fluorinated phenylboronic acids from their corresponding bromo-precursors using the described methods. Note that yields can vary based on reaction scale and optimization of conditions.
| Parameter | Grignard Method[1] | Lithiation-Borylation Method[2] |
| Starting Material | Fluorine-bearing bromobenzene | 4-Bromo-2-fluoroaniline |
| Solvent | 2-Methyltetrahydrofuran (B130290) | Anhydrous Diethyl Ether |
| Reaction Temperature | Grignard formation: 35-65°C; Borylation: -35 to 10°C | Lithiation: -78°C to rt; Borylation: -78°C |
| Reaction Time | Grignard formation: 3-6 h; Borylation: 1-4 h | Not specified |
| Reported Yield | ~51% (after recrystallization) | 47% |
| Purity | High purity after recrystallization | High purity after precipitation |
Experimental Protocols
Grignard Method Protocol
This protocol is adapted from a general procedure for the synthesis of fluorine-bearing phenylboronic acids[1].
Materials:
-
o-Bromofluorobenzene
-
Magnesium turnings
-
Anhydrous 2-methyltetrahydrofuran (2-MeTHF)
-
Trimethyl borate
-
Dilute hydrochloric acid (5-15%)
-
Toluene (B28343) (for recrystallization)
Procedure:
-
In a flame-dried, three-necked flask equipped with a reflux condenser, magnetic stirrer, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), add magnesium turnings.
-
Add a portion of anhydrous 2-MeTHF to the flask.
-
Dissolve o-bromofluorobenzene in anhydrous 2-MeTHF and add it to the dropping funnel.
-
Add a small amount of the o-bromofluorobenzene solution to the magnesium suspension to initiate the reaction. Gentle heating may be required.
-
Once the reaction has initiated (as evidenced by gentle refluxing), add the remaining o-bromofluorobenzene solution dropwise at a rate that maintains a steady reflux.
-
After the addition is complete, continue to stir the reaction mixture at 35-65°C for 3-6 hours to ensure complete formation of the Grignard reagent.
-
Cool the reaction mixture to -35°C in a suitable cooling bath.
-
Add a solution of trimethyl borate in anhydrous 2-MeTHF dropwise to the Grignard reagent, maintaining the temperature between -35°C and 10°C.
-
After the addition is complete, allow the mixture to stir for an additional 1-4 hours at this temperature.
-
Slowly quench the reaction by adding dilute hydrochloric acid.
-
Separate the organic layer and extract the aqueous layer with 2-MeTHF.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude this compound by recrystallization from a suitable solvent such as toluene.
Lithiation-Borylation Method Protocol
This protocol is based on a procedure for the synthesis of 4-amino-3-fluorophenylboronic acid[2].
Materials:
-
o-Bromofluorobenzene
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)
-
Trimethyl borate
-
Dilute hydrochloric acid
-
Pentane (B18724) (for precipitation)
Procedure:
-
In a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a low-temperature thermometer under an inert atmosphere, dissolve o-bromofluorobenzene in anhydrous diethyl ether.
-
Cool the solution to -78°C using a dry ice/acetone bath.
-
Slowly add n-butyllithium dropwise to the solution, maintaining the temperature at -78°C.
-
Stir the mixture at -78°C for 1 hour to ensure complete lithium-halogen exchange.
-
Add trimethyl borate dropwise to the reaction mixture at -78°C.
-
After the addition, allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of dilute hydrochloric acid.
-
Separate the organic layer and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude product.
-
The crude product can be purified by precipitation from a suitable solvent system, such as by dissolving in a minimal amount of ether and adding pentane to induce precipitation at low temperatures (e.g., 0°C).
Purification and Handling
Purification of boronic acids can be challenging due to their tendency to form anhydrides (boroxines) and their amphoteric nature.
-
Recrystallization: This is a common method for purifying this compound. Solvents such as toluene or a mixture of an organic solvent and water can be effective.
-
Acid-Base Extraction: An acid/base extraction can be employed to separate the boronic acid from non-acidic impurities[3]. The boronic acid can be extracted into a basic aqueous solution (e.g., NaOH), the aqueous layer is then washed with an organic solvent to remove impurities, and finally, the aqueous layer is acidified to precipitate the pure boronic acid.
-
Handling and Storage: this compound is a moisture-sensitive solid and should be stored under an inert atmosphere in a cool, dry place[4].
Conclusion
The synthesis of this compound from o-bromofluorobenzene can be reliably achieved through either a Grignard reaction or a lithiation-borylation pathway. The choice of method may depend on the available equipment, desired reaction conditions, and the scale of the synthesis. Both methods require anhydrous conditions and careful control of temperature to achieve optimal yields and purity. The provided protocols offer a solid foundation for the laboratory synthesis of this important building block.
References
An In-depth Technical Guide to 2-Fluorophenylboronic Acid: Chemical Properties and Reactivity
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Fluorophenylboronic acid (2-FPBA) is a synthetic organoboron compound that has emerged as a versatile and valuable building block in modern organic chemistry. Its unique electronic properties, stemming from the presence of a fluorine atom ortho to the boronic acid group, impart distinct reactivity and make it an indispensable reagent in the synthesis of complex organic molecules. This guide provides a comprehensive overview of the chemical properties, reactivity, and applications of this compound, with a focus on its utility in cross-coupling reactions and drug discovery.
Chemical and Physical Properties
This compound is a white to off-white crystalline solid at room temperature. The physical and chemical properties of 2-FPBA are summarized in the table below, providing a quick reference for researchers.[1][2][3][4]
| Property | Value | Source(s) |
| Molecular Formula | C₆H₆BFO₂ | [1][2][4] |
| Molecular Weight | 139.92 g/mol | [1][2][4] |
| Appearance | White to light yellow crystalline powder | [5][6][7] |
| Melting Point | 101-110 °C (lit.) | [1][6] |
| Boiling Point | 267.8 °C at 760 mmHg | [5][8] |
| Density | 1.3 g/cm³ | [5][8] |
| pKa | 8.80 | [9] |
| Solubility | Soluble in methanol, ethanol, and other polar organic solvents. | |
| CAS Number | 1993-03-9 | [1][2][4] |
Reactivity and Synthetic Applications
The reactivity of this compound is dominated by the versatile chemistry of the boronic acid functional group, primarily its participation in palladium-catalyzed cross-coupling reactions. The electron-withdrawing nature of the ortho-fluorine atom influences the reactivity of the boronic acid, often leading to efficient transmetalation in catalytic cycles.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is the most prominent application of this compound, enabling the formation of carbon-carbon bonds between the 2-fluorophenyl group and various aryl, heteroaryl, or vinyl halides and triflates.[10][11] This reaction is a cornerstone in the synthesis of biaryl and heteroaryl structures, which are prevalent in many pharmaceutical agents and functional materials.
Experimental Protocol: Suzuki-Miyaura Coupling of this compound with 4-Bromoanisole
This protocol describes a general procedure for the Suzuki-Miyaura coupling reaction between this compound and 4-bromoanisole.
Materials:
-
This compound (1.2 mmol)
-
4-Bromoanisole (1.0 mmol)
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂, 2 mol%)
-
Triphenylphosphine (PPh₃, 4 mol%)
-
Potassium carbonate (K₂CO₃, 2.0 mmol)
-
1,4-Dioxane (B91453) (5 mL)
-
Water (1 mL)
Procedure:
-
To a round-bottom flask, add this compound, 4-bromoanisole, palladium(II) acetate, triphenylphosphine, and potassium carbonate.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add 1,4-dioxane and water to the flask.
-
Heat the reaction mixture to 80-90 °C and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel using a hexane/ethyl acetate gradient to afford the desired 2-fluoro-4'-methoxybiphenyl.
Figure 1: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Chan-Lam Coupling
The Chan-Lam coupling reaction provides a powerful method for the formation of carbon-heteroatom bonds, typically C-N and C-O bonds. This compound can be effectively coupled with amines, imidazoles, and phenols using a copper catalyst to generate N-(2-fluorophenyl) and O-(2-fluorophenyl) products, respectively.[12][13][14] This reaction is particularly valuable for the synthesis of arylamines and aryl ethers under relatively mild conditions.
Experimental Protocol: Chan-Lam N-Arylation of Imidazole (B134444) with this compound
This protocol outlines a general procedure for the copper-catalyzed N-arylation of imidazole with this compound.
Materials:
-
This compound (1.5 mmol)
-
Imidazole (1.0 mmol)
-
Copper(II) acetate (Cu(OAc)₂, 10 mol%)
-
Pyridine (B92270) (2.0 mmol)
-
Dichloromethane (B109758) (CH₂Cl₂, 10 mL)
Procedure:
-
In a flask, dissolve this compound, imidazole, and copper(II) acetate in dichloromethane.
-
Add pyridine to the mixture.
-
Stir the reaction mixture at room temperature under an air atmosphere for 24-48 hours. Monitor the reaction by TLC.
-
Once the reaction is complete, dilute the mixture with dichloromethane and wash with water.
-
Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 1-(2-fluorophenyl)-1H-imidazole.
Heck Reaction
While less common than Suzuki-Miyaura coupling, this compound can also participate in Heck-type reactions. In these reactions, the 2-fluorophenyl group is coupled to an alkene in the presence of a palladium catalyst, leading to the formation of a new carbon-carbon bond and a substituted alkene.[1][15][16][17]
Experimental Protocol: Heck-Type Reaction of this compound with Styrene
The following is a representative protocol for the Heck-type coupling of this compound with styrene.
Materials:
-
This compound (1.2 mmol)
-
Styrene (1.0 mmol)
-
Palladium(II) acetate (Pd(OAc)₂, 5 mol%)
-
Sodium carbonate (Na₂CO₃, 2.0 mmol)
-
Dimethylformamide (DMF, 5 mL)
Procedure:
-
Combine this compound, styrene, palladium(II) acetate, and sodium carbonate in a reaction vessel.
-
Add dimethylformamide to the mixture.
-
Heat the reaction to 100-120 °C and stir for 12-24 hours under an inert atmosphere.
-
After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate.
-
Wash the combined organic extracts with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the residue by flash chromatography to obtain the trans-2-fluorostilbene product.
Application in Drug Discovery: Synthesis of Vonoprazan (B1684036)
A significant application of this compound in the pharmaceutical industry is its use as a key starting material in the synthesis of Vonoprazan, a potassium-competitive acid blocker (P-CAB) used for the treatment of acid-related disorders.[5][6][18][19][20] The synthesis involves a Suzuki coupling reaction to introduce the 2-fluorophenyl moiety.
Figure 2: Simplified workflow for the synthesis of Vonoprazan highlighting the use of this compound.
Experimental Protocol: Synthesis of 5-(2-fluorophenyl)-1H-pyrrole-3-carbaldehyde (Key Vonoprazan Intermediate)
This protocol describes the initial Suzuki coupling step in the synthesis of Vonoprazan.[5][19]
Materials:
-
5-Bromo-1H-pyrrole-3-carbaldehyde (1.0 mmol)
-
This compound (1.2 mmol)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 5 mol%)
-
Sodium carbonate (Na₂CO₃, 2.0 mmol)
-
Toluene (8 mL)
-
Ethanol (2 mL)
-
Water (2 mL)
Procedure:
-
In a flask, suspend 5-bromo-1H-pyrrole-3-carbaldehyde, this compound, and sodium carbonate in a mixture of toluene, ethanol, and water.
-
Degas the mixture by bubbling argon through it for 15 minutes.
-
Add tetrakis(triphenylphosphine)palladium(0) to the mixture.
-
Heat the reaction mixture to reflux (approximately 85-90 °C) for 3-4 hours, or until TLC analysis indicates completion of the reaction.
-
Cool the mixture to room temperature and add water.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to give 5-(2-fluorophenyl)-1H-pyrrole-3-carbaldehyde.
Biological Relevance of 2-Fluorobiphenyl (B19388) Scaffolds
The 2-fluorobiphenyl motif, readily accessible through reactions with this compound, is a privileged scaffold in medicinal chemistry. Derivatives of 2-fluorobiphenyl have shown a range of biological activities, including acting as inhibitors of enzymes such as Fatty Acid Amide Hydrolase (FAAH) and Cyclooxygenase (COX).[21]
FAAH and COX Inhibition
FAAH and COX are important therapeutic targets for pain and inflammation. FAAH is the primary enzyme responsible for the degradation of the endocannabinoid anandamide.[22] Inhibition of FAAH leads to increased levels of anandamide, which can produce analgesic and anti-inflammatory effects.[22] COX enzymes (COX-1 and COX-2) are involved in the synthesis of prostaglandins, which are key mediators of inflammation and pain. Selective inhibition of COX-2 is a common strategy for developing anti-inflammatory drugs with reduced gastrointestinal side effects.
Figure 3: Simplified diagram of FAAH and COX-2 signaling pathways and their inhibition by 2-fluorobiphenyl derivatives.
Conclusion
This compound is a highly valuable and versatile reagent in organic synthesis, particularly for the construction of carbon-carbon and carbon-heteroatom bonds through cross-coupling reactions. Its utility is underscored by its crucial role in the synthesis of pharmaceuticals, such as Vonoprazan, and its contribution to the generation of biologically active scaffolds. The detailed protocols and reactivity profile provided in this guide aim to equip researchers, scientists, and drug development professionals with the necessary information to effectively utilize this compound in their synthetic endeavors.
References
- 1. Heck Reaction [organic-chemistry.org]
- 2. Yoneda Labs [yonedalabs.com]
- 3. This compound | C6H6BFO2 | CID 2734354 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. scbt.com [scbt.com]
- 5. benchchem.com [benchchem.com]
- 6. Item - Novel and practical synthesis of vonoprazan fumarate - Taylor & Francis Group - Figshare [tandf.figshare.com]
- 7. researchgate.net [researchgate.net]
- 8. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. tcichemicals.com [tcichemicals.com]
- 12. Chan-Lam Coupling [organic-chemistry.org]
- 13. researchgate.net [researchgate.net]
- 14. Cu-Catalyzed Chan-Evans-Lam Coupling reactions of 2-Nitroimidazole with Aryl boronic acids: An effort toward new bioactive agents against S. pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Heck reaction - Wikipedia [en.wikipedia.org]
- 16. m.youtube.com [m.youtube.com]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. tdcommons.org [tdcommons.org]
- 19. researchgate.net [researchgate.net]
- 20. Development of a Synthetic Route to Vonoprazan via Atom Transfer Radical Cyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. medchemexpress.com [medchemexpress.com]
A Technical Guide to the Physical Properties of 2-Fluorophenylboronic Acid
This in-depth technical guide provides a comprehensive overview of the core physical properties of 2-Fluorophenylboronic acid (2-FPBA). Designed for researchers, scientists, and professionals in drug development, this document summarizes key quantitative data, outlines general experimental methodologies, and presents a logical framework for understanding the interplay of these characteristics.
Core Physical and Chemical Properties
This compound is a synthetic compound that serves as a crucial intermediate in various chemical reactions, particularly in Suzuki-Miyaura cross-coupling reactions for the formation of carbon-carbon bonds.[1][2] Its physical properties are fundamental to its handling, reactivity, and application in synthetic chemistry.
| Property | Value | Source |
| Molecular Formula | C6H6BFO2 | [3] |
| Molecular Weight | 139.92 g/mol | [3][4] |
| Appearance | White to off-white or light yellow crystalline powder | [1][2] |
| Melting Point | 101-110 °C (literature value) | [1][2][4] |
| Boiling Point | 267.8 °C at 760 mmHg (Predicted) | [1][2] |
| Solubility | - 100 mg/mL in DMSO (requires sonication) - 6.03 mg/mL (Calculated) - Soluble in Methanol | [1][3][5] |
| pKa | 8.32 ± 0.58 (Predicted) | [1] |
Spectroscopic and Structural Data
Spectroscopic and crystallographic data provide deeper insights into the molecular structure and bonding of this compound.
| Data Type | Key Characteristics |
| Crystal Structure | Monoclinic, Space Group P 1 21/c 1[6] |
| 1H NMR | Spectra available in DMSO-d6[7] |
| 13C NMR | Data available[6] |
| IR Spectroscopy | Spectra available[6] |
| Mass Spectrometry | Data available[7] |
Experimental Protocols
While specific experimental protocols for determining the physical properties of this compound are not extensively detailed in the public domain, the following outlines general and widely accepted methodologies for characterizing boronic acids.
Determination of Melting Point
The melting point of a solid compound like this compound is typically determined using a melting point apparatus.
General Protocol:
-
A small, finely ground sample of the crystalline powder is packed into a capillary tube.
-
The capillary tube is placed in the heating block of the melting point apparatus.
-
The sample is heated at a controlled rate.
-
The temperature at which the substance first begins to melt and the temperature at which it is completely liquid are recorded as the melting point range.
Determination of Solubility (Dynamic Method)
The dynamic or synthetic method is a reliable technique for determining the solubility of boronic acids in various organic solvents.[8]
General Protocol:
-
A precise amount of this compound and the selected solvent are weighed into a jacketed glass vessel.
-
The biphasic mixture is heated at a constant, slow rate while being vigorously stirred.
-
The temperature at which the last solid particles dissolve, resulting in a clear solution, is recorded as the equilibrium solubility temperature for that specific composition.[8]
-
The process is repeated with different compositions to generate a solubility curve.
Determination of pKa (Potentiometric Titration)
Potentiometric titration is a standard method for determining the acidity constant (pKa) of a substance.
General Protocol:
-
A known concentration of this compound is dissolved in a suitable solvent, typically a mixture of water and an organic co-solvent if the compound has limited aqueous solubility.
-
The solution is titrated with a standardized solution of a strong base (e.g., NaOH).
-
The pH of the solution is monitored throughout the titration using a calibrated pH meter.
-
The pKa is determined from the titration curve, often as the pH at the half-equivalence point.
Interrelation of Physical Properties
The physical properties of this compound are interconnected and influence its behavior in chemical systems. The following diagram illustrates these relationships.
Caption: Logical flow of physical property dependencies for this compound.
References
- 1. This compound Seven Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 2. alfa-labotrial.com [alfa-labotrial.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. 2-氟苯硼酸 ≥95% | Sigma-Aldrich [sigmaaldrich.com]
- 5. This compound | Fluorinated Building Blocks | Ambeed.com [ambeed.com]
- 6. This compound | C6H6BFO2 | CID 2734354 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 1993-03-9|(2-Fluorophenyl)boronic acid|BLD Pharm [bldpharm.com]
- 8. benchchem.com [benchchem.com]
An In-depth Technical Guide to 2-Fluorophenylboronic Acid
Audience: Researchers, scientists, and drug development professionals.
This guide provides comprehensive technical information on 2-Fluorophenylboronic acid, a versatile reagent pivotal in medicinal chemistry and organic synthesis. It details the compound's properties, its critical role in synthetic methodologies like the Suzuki-Miyaura cross-coupling reaction, and provides an illustrative experimental protocol.
Compound Identification and Properties
This compound is an organoboron compound that serves as a crucial building block in the synthesis of complex organic molecules. Its strategic fluorine substitution can significantly modulate the pharmacokinetic and pharmacodynamic properties of target compounds, making it invaluable in drug discovery.[1][2]
Table 1: Physicochemical Properties of this compound
| Property | Value | References |
| Molecular Formula | C₆H₆BFO₂ | [3][4][5] |
| Molecular Weight | 139.92 g/mol | [3][4][5][6] |
| CAS Number | 1993-03-9 | [4][5][6] |
| Appearance | Solid | [6] |
| Melting Point | 101-110 °C | [6] |
| IUPAC Name | (2-fluorophenyl)boronic acid | [3][5] |
| SMILES | OB(O)C1=C(F)C=CC=C1 | [3] |
| InChIKey | QCSLIRFWJPOENV-UHFFFAOYSA-N | [3][5][6] |
Applications in Organic Synthesis
This compound is a cornerstone intermediate in the pharmaceutical industry.[1] Its primary application lies in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, to construct complex biaryl structures.[1][2] These biaryl motifs are prevalent in numerous marketed drugs and are key structural elements for therapeutic agents targeting a range of diseases.[1] The presence of the fluorine atom can enhance metabolic stability, improve cell membrane penetration, and increase binding affinity to biological targets.[2]
The compound is a reactant for various synthetic transformations, including:
-
Site-selective Suzuki-Miyaura arylations.[6]
-
Rhodium-catalyzed enantioselective addition reactions.[6]
-
The synthesis of biologically active biphenyls.[6]
-
Preparation of phenylboronic catechol esters used as anion receptors.[6]
Experimental Protocol: Suzuki-Miyaura Cross-Coupling
The following is a representative protocol for a Suzuki-Miyaura cross-coupling reaction using an aryl halide and this compound. This methodology is adapted from generalized procedures for coupling challenging boronic acids.[7][8][9]
Objective: To synthesize a 2-fluorobiphenyl (B19388) derivative via a palladium-catalyzed cross-coupling reaction.
Materials:
-
Aryl halide (e.g., Aryl bromide, 1.0 mmol)
-
This compound (1.5 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, 2.0 mmol)
-
Degassed solvent (e.g., Toluene/Water, DMF/Water, or THF)
-
Schlenk flask or sealed microwave vial
-
Nitrogen or Argon source
-
Standard laboratory glassware and purification equipment (e.g., column chromatography)
Procedure:
-
Reaction Setup: To a Schlenk flask, add the aryl halide (1.0 mmol), this compound (1.5 mmol), the chosen base (2.0 mmol), and the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).
-
Inert Atmosphere: Seal the flask and purge with an inert gas (Nitrogen or Argon) for 10-15 minutes to remove oxygen.
-
Solvent Addition: Add the degassed solvent system (e.g., a mixture of DMF and water) to the flask via syringe.
-
Heating: Heat the reaction mixture to the desired temperature (typically ranging from 80°C to 130°C) with vigorous stirring. The reaction can be performed using a conventional oil bath or under microwave irradiation for accelerated conversion.[8]
-
Monitoring: Monitor the reaction progress using an appropriate technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS), until the starting material is consumed.
-
Workup: After cooling to room temperature, dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The crude product is then purified by column chromatography on silica (B1680970) gel to afford the desired 2-fluorobiphenyl derivative.
Visualized Workflow and Pathways
The following diagrams illustrate key logical flows relevant to the application of this compound.
Caption: Workflow for a Suzuki-Miyaura Cross-Coupling Reaction.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. (2-FLUOROPHENYL)BORONIC ACID | CAS [matrix-fine-chemicals.com]
- 4. scbt.com [scbt.com]
- 5. This compound | C6H6BFO2 | CID 2734354 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound = 95 1993-03-9 [sigmaaldrich.com]
- 7. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound | Fluorinated Building Blocks | Ambeed.com [ambeed.com]
- 9. tcichemicals.com [tcichemicals.com]
Unveiling the Solid-State Architecture of 2-Fluorophenylboronic Acid: A Technical Guide
For Immediate Release
This technical guide provides a comprehensive overview of the crystal structure of 2-Fluorophenylboronic acid, a key building block in organic synthesis and drug development. Addressed to researchers, scientists, and professionals in the pharmaceutical industry, this document details the precise three-dimensional arrangement of atoms in the solid state, supported by crystallographic data and experimental methodologies.
Core Crystallographic Data
The crystal structure of this compound has been determined by single-crystal X-ray diffraction, revealing a monoclinic system. The fundamental crystallographic parameters are summarized in the table below. This data, sourced from the work of Madura, Czerwińska, and Sołdańska, provides the essential framework for understanding the solid-state packing and intermolecular interactions of this compound.[1]
| Parameter | Value |
| Empirical Formula | C₆H₆BFO₂ |
| Formula Weight | 139.92 g/mol |
| Crystal System | Monoclinic |
| Space Group | P 1 2₁/c 1 |
| a | 5.10172 Å |
| b | 5.55660 Å |
| c | 22.0587 Å |
| α | 90.00° |
| β | 94.731° |
| γ | 90.00° |
| Volume | 622.7 ų |
| Z | 4 |
| Residual Factor | 0.0354 |
Table 1: Key Crystallographic Data for this compound.[1]
Molecular and Crystal Packing Insights
In the crystalline state, this compound molecules form hydrogen-bonded dimeric synthons, a common structural motif for phenylboronic acids. This arrangement significantly influences the supramolecular organization within the crystal lattice. The interplay of these hydrogen bonds, along with other weak interactions, dictates the overall packing and physical properties of the solid material.
Experimental Protocols
The determination of the crystal structure of this compound involves a multi-step process, from sample preparation to data analysis. The following sections outline the detailed methodologies typically employed in such a study.
Synthesis and Crystallization
High-purity this compound is required for the growth of single crystals suitable for X-ray diffraction. The compound is typically synthesized through established organometallic routes.
Crystallization Protocol: Single crystals are commonly obtained through slow evaporation of a saturated solution.
-
Solvent Selection: A suitable solvent or solvent mixture is chosen in which this compound has moderate solubility. Common solvents for boronic acids include toluene, water, or mixtures thereof.
-
Solution Preparation: A saturated or near-saturated solution of this compound is prepared at a slightly elevated temperature to ensure complete dissolution.
-
Evaporation: The solution is filtered to remove any particulate matter and then left undisturbed in a loosely covered container at a constant temperature. The slow evaporation of the solvent over several days to weeks leads to the formation of well-defined single crystals.
X-ray Data Collection and Structure Refinement
The crystallographic data is collected using a single-crystal X-ray diffractometer.
Data Collection Parameters:
-
Instrument: A four-circle diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å) and a detector.
-
Temperature: Data is typically collected at a low temperature (e.g., 100 K or 293 K) to minimize thermal vibrations of the atoms.
-
Data Collection Strategy: A series of diffraction images are collected over a range of crystal orientations.
Structure Solution and Refinement:
-
Data Reduction: The raw diffraction images are processed to yield a set of indexed reflections with their corresponding intensities.
-
Structure Solution: The initial atomic positions are determined using direct methods or Patterson methods.
-
Structure Refinement: The atomic coordinates and thermal parameters are refined against the experimental diffraction data using full-matrix least-squares methods. The final refined structure is validated using various crystallographic metrics.
Visualization of the Experimental Workflow
The following diagram illustrates the logical flow of the experimental and computational steps involved in determining the crystal structure of this compound.
References
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Acidity and pKa of 2-Fluorophenylboronic Acid
This technical guide provides a comprehensive overview of the acidity and pKa value of this compound. It includes quantitative data, detailed experimental protocols for pKa determination, and visualizations of the underlying chemical principles and experimental workflows.
The Acidity of Arylboronic Acids
Phenylboronic acids, including this compound, are not typical Brønsted-Lowry acids that donate a proton directly. Instead, they function as Lewis acids. The boron atom, with its vacant p-orbital, accepts a hydroxide (B78521) ion from water, leading to the formation of a tetrahedral boronate species.[1][2] This equilibrium is the basis of their acidity in aqueous solutions. The reaction can be represented as:
R-B(OH)₂ + 2 H₂O ⇌ R-B(OH)₃⁻ + H₃O⁺
The strength of this Lewis acidity, quantified by the pKa value, is influenced by substituents on the phenyl ring.[1] Electron-withdrawing groups generally increase acidity (lower pKa) by stabilizing the resulting negative charge on the boronate anion.
The acidity of boronic acids is a critical parameter in their application in medicinal chemistry and as sensors, as it governs their interaction with biological targets like diols in saccharides or active site residues in enzymes.[3][4]
Caption: Lewis acid equilibrium of this compound in water.
Quantitative Data: pKa of Substituted Phenylboronic Acids
The position of the substituent on the phenyl ring significantly impacts the pKa value. For instance, ortho-substituted compounds can exhibit unique behavior due to steric hindrance and potential intramolecular interactions, which can make the formation of the tetrahedral boronate form more difficult, leading to lower acidity compared to the para isomer.[1] A predicted pKa value for this compound is 8.32 ± 0.58.[5] The table below summarizes experimental pKa values for various monosubstituted phenylboronic acids, providing context for the acidity of the 2-fluoro derivative.
| Substituent | Position | pKa in Water (25 °C) |
| -F | ortho | 8.78[1] |
| -F | meta | 8.32[1] |
| -F | para | 8.16[1] |
| -Cl | ortho | 8.76[1] |
| -Cl | meta | 8.24[1] |
| -Cl | para | 8.12[1] |
| -Br | ortho | 8.82[1] |
| -Br | meta | 8.23[1] |
| -Br | para | 8.13[1] |
| -H | - | 8.83 (average)[1] |
| -CF₃ | para | 7.86[1] |
| -CH₃ | para | 9.13[1] |
| -OCH₃ | para | 9.25[6] |
Note: The values presented are from spectrophotometric and potentiometric methods as cited.
Experimental Protocols for pKa Determination
The most common methods for determining the pKa of boronic acids are potentiometric and spectrophotometric titrations.[1]
Potentiometric Titration
This method involves monitoring the pH of a solution of the boronic acid as a standardized base is added. It is a reliable technique for determining the ionization constants of weak acids.[7][8]
Methodology:
-
Instrument Calibration: Calibrate a potentiometer and pH electrode using standard aqueous buffers (e.g., pH 4, 7, and 10).[9]
-
Titrant Preparation: Prepare a standardized titrant solution, typically 0.1 M sodium hydroxide (NaOH), free from carbonate.[7]
-
Sample Preparation:
-
Prepare a sample solution of the boronic acid (e.g., 1 mM) in deionized water.[9]
-
To ensure a constant ionic strength throughout the titration, add a background electrolyte such as 0.15 M potassium chloride (KCl).[9]
-
The total volume should be sufficient to immerse the pH electrode, for example, 20 mL.[9]
-
-
Titration Procedure:
-
Place the sample solution in a titration vessel equipped with a magnetic stirrer.[9]
-
Purge the solution with an inert gas like nitrogen or argon to displace dissolved carbon dioxide.[9]
-
Immerse the calibrated pH electrode into the solution.
-
Add the standardized NaOH solution in small, precise increments using a buret.
-
After each addition, allow the pH reading to stabilize before recording the value and the volume of titrant added.
-
Continue the titration until the pH has passed the equivalence point (e.g., up to pH 12).[9]
-
-
Data Analysis:
-
Plot the measured pH versus the volume of NaOH added.
-
The pKa is determined from the inflection point of the resulting sigmoid titration curve, which corresponds to the pH at which half of the acid has been neutralized.
-
Caption: Workflow for pKa determination via potentiometric titration.
Spectrophotometric Titration
This method is applicable when the acidic and basic forms of the compound have different ultraviolet-visible (UV-Vis) absorption spectra.[10] It relies on measuring the change in absorbance at a specific wavelength as a function of pH.
Methodology:
-
Wavelength Selection:
-
Prepare two stock solutions of this compound at identical concentrations.
-
Make one solution highly acidic (e.g., pH 2 with 0.1 M HCl) to ensure only the protonated species, R-B(OH)₂, is present.[11]
-
Make the other solution highly basic (e.g., pH 12 with 0.1 M NaOH) to ensure only the deprotonated boronate species, R-B(OH)₃⁻, is present.[11]
-
Measure the full UV-Vis absorbance spectrum (e.g., 200-400 nm) for both solutions.
-
Identify the wavelength of maximum absorbance (λ_max) for both the acidic and basic forms. Choose a λ_max where the difference in absorbance between the two forms is greatest.[10]
-
-
Sample Preparation:
-
Prepare a series of buffer solutions with known pH values spanning the expected pKa of the analyte (e.g., from pH 7 to 10).
-
Add a constant, known amount of the this compound stock solution to each buffer solution to create a set of samples with varying pH but constant total analyte concentration.
-
-
Absorbance Measurement:
-
Measure the absorbance of each buffered sample at the predetermined λ_max.
-
-
Data Analysis:
-
Plot absorbance versus pH. The data will form a sigmoid curve.[10]
-
The pKa is the pH at the inflection point of this curve.
-
Alternatively, the pKa can be calculated using the Henderson-Hasselbalch equation adapted for spectrophotometry: pKa = pH + log[(A_b - A) / (A - A_a)] where A is the absorbance of the sample at a given pH, A_a is the absorbance of the fully acidic form, and A_b is the absorbance of the fully basic form.[11]
-
References
- 1. Acidity Constants of Boronic Acids as Simply as Possible: Experimental, Correlations, and Prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Probing the Lewis Acidity of Boronic Acids through Interactions with Arene Substituents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. This compound Seven Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 6. researchgate.net [researchgate.net]
- 7. metrohm.com [metrohm.com]
- 8. DSpace [kuscholarworks.ku.edu]
- 9. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 10. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chem321labspring11.pbworks.com [chem321labspring11.pbworks.com]
Stability and Storage of 2-Fluorophenylboronic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of the stability and optimal storage conditions for 2-fluorophenylboronic acid, a versatile reagent in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. Understanding its stability profile is critical for ensuring reaction reproducibility, minimizing impurity formation, and preserving shelf-life. This document outlines the primary degradation pathways, influencing factors, recommended handling procedures, and detailed experimental protocols for stability assessment.
Chemical and Physical Properties
This compound is a white to off-white solid organic compound. A summary of its key properties is presented below.
| Property | Value |
| CAS Number | 1993-03-9 |
| Molecular Formula | C₆H₆BFO₂ |
| Molecular Weight | 139.92 g/mol |
| Melting Point | 101-110 °C |
| Appearance | White to light yellow crystalline powder |
| Solubility | Soluble in various organic solvents |
Stability Profile and Degradation Pathways
The chemical stability of this compound is a crucial consideration for its effective use. While generally stable under standard ambient conditions when stored properly, it is susceptible to specific degradation pathways, primarily hydrolytic and thermal decomposition.
Hydrolytic Stability and Protodeboronation
The most significant degradation pathway for arylboronic acids, including this compound, is protodeboronation . This is a hydrolytic process where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond, yielding fluorobenzene (B45895) and boric acid.
The rate of protodeboronation is highly dependent on pH, temperature, and the electronic properties of the substituents on the aromatic ring.[1][2] Generally, the reaction is catalyzed by both acid and base, with stability often being lowest under basic conditions which are common in cross-coupling reactions. The accepted mechanism under basic conditions involves the formation of the more reactive boronate anion, which is then protonated at the ipso-carbon.
Thermal Stability and Boroxine (B1236090) Formation
In the solid state or under anhydrous conditions, this compound can undergo thermal dehydration. Three molecules of the boronic acid can condense to form a stable, six-membered cyclic trimer known as a boroxine . This is a reversible process, but the formation of boroxines can complicate reaction stoichiometry if not accounted for.
Upon heating to higher temperatures, irreversible decomposition occurs, yielding hazardous products such as carbon monoxide, carbon dioxide, oxides of boron, and gaseous hydrogen fluoride.[3]
Recommended Storage and Handling Conditions
To ensure the long-term stability and purity of this compound, the following storage and handling conditions are recommended based on information from safety data sheets and the compound's chemical properties.[3][4][5]
| Condition | Recommendation |
| Temperature | Store in a cool place. Refrigeration (2-8 °C) is often recommended for long-term storage.[4] |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed container.[5] |
| Moisture | Store in a dry environment. The compound is susceptible to hydrolysis.[4] |
| Light | Protect from light. Some sources indicate that the material may be altered by light.[5] |
| Incompatibilities | Avoid strong oxidizing agents.[3] |
Handling:
-
Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust.[3][4]
-
Use personal protective equipment, including gloves and safety glasses.[3][5]
-
Avoid creating dust.[4]
-
Wash hands thoroughly after handling.[4]
Experimental Protocols for Stability Assessment
To quantitatively assess the stability of this compound, several analytical techniques can be employed. The following sections provide detailed methodologies for key experiments.
Hydrolytic Stability by High-Performance Liquid Chromatography (HPLC)
This protocol describes a method to quantify the degradation of this compound in aqueous solutions at different pH values over time.
Objective: To determine the rate of hydrolytic degradation by monitoring the decrease in the concentration of the parent compound.
Materials:
-
This compound
-
HPLC-grade acetonitrile (B52724) and water
-
Buffer solutions (e.g., phosphate, borate) for pH control
-
Formic acid or trifluoroacetic acid (for mobile phase)
-
Class A volumetric flasks and pipettes
-
HPLC system with UV detector
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)
Procedure:
-
Preparation of Stock Solution: Accurately weigh and dissolve a known amount of this compound in a suitable solvent (e.g., acetonitrile) to prepare a stock solution of known concentration (e.g., 1 mg/mL).
-
Preparation of Test Solutions: For each pH condition to be tested, pipette a known volume of the stock solution into a volumetric flask and dilute with the appropriate buffer to a final concentration (e.g., 50 µg/mL).
-
Time-Zero Analysis: Immediately after preparation, inject an aliquot of each test solution into the HPLC system to determine the initial concentration (t=0).
-
Incubation: Store the remaining test solutions under the desired temperature conditions (e.g., 25 °C, 40 °C, 70 °C).
-
Time-Point Analysis: At predetermined time intervals (e.g., 1, 4, 8, 24, 48 hours), withdraw an aliquot from each test solution and inject it into the HPLC system.
-
HPLC Conditions (Example):
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: Start with a suitable composition (e.g., 95:5 A:B), ramp to a higher organic content, and then re-equilibrate.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: ~220 nm
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the initial concentration.
-
Plot the percentage remaining versus time to determine the degradation kinetics.
-
Stability Monitoring by Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for monitoring the degradation of boronic acids in situ, providing structural information about the parent compound and its degradation products. Both ¹H, ¹⁹F, and ¹¹B NMR can be utilized.
Objective: To observe the conversion of this compound to fluorobenzene.
Materials:
-
This compound
-
Deuterated solvents (e.g., D₂O, dioxane-d₈)
-
NMR tubes
-
NMR spectrometer
Procedure:
-
Sample Preparation: Prepare a solution of this compound (e.g., 50 mM) in a suitable deuterated solvent or solvent mixture (e.g., 50% aq. dioxane-d₈). The pH can be adjusted using NaOD or DCl.
-
Initial Spectrum Acquisition: Acquire ¹H, ¹⁹F, and/or ¹¹B NMR spectra of the solution at t=0.
-
Incubation: Maintain the NMR tube at a constant temperature (e.g., 70 °C) either inside the NMR probe for continuous monitoring or in an external temperature bath for intermittent analysis.
-
Time-Resolved Spectroscopy: Acquire spectra at regular intervals.
-
Data Analysis:
-
In the ¹H or ¹⁹F NMR spectrum, integrate the signals corresponding to this compound and the newly formed fluorobenzene.
-
The ratio of these integrals over time will indicate the rate of protodeboronation.
-
¹¹B NMR can be used to observe the equilibrium between the trigonal boronic acid (sp²) and the tetrahedral boronate (sp³) species, which can provide insights into the reaction mechanism.
-
Thermal Stability by Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)
TGA and DSC provide information on the thermal stability of the solid material, including dehydration events and decomposition temperature.
Objective: To determine the temperature at which the compound begins to lose mass due to dehydration or decomposition.
Materials:
-
This compound
-
TGA/DSC instrument
-
Sample pans (e.g., alumina (B75360) or platinum)
Procedure:
-
Sample Preparation: Place a small, accurately weighed amount of this compound (e.g., 5-10 mg) into a TGA sample pan.
-
Instrument Setup:
-
Purge Gas: Inert gas, typically nitrogen, at a constant flow rate (e.g., 20-50 mL/min).
-
Temperature Program: Heat the sample from ambient temperature to a high temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).
-
-
Data Acquisition: Record the sample weight (TGA) and heat flow (DSC) as a function of temperature.
-
Data Analysis:
-
TGA Curve: Analyze the thermogram for weight loss steps. A weight loss step occurring below ~150-200 °C may correspond to dehydration and boroxine formation. A sharp weight loss at higher temperatures indicates thermal decomposition.
-
DSC Curve: Analyze the thermogram for endothermic or exothermic events. Melting will appear as a sharp endothermic peak. Decomposition is often an exothermic event.
-
Conclusion
This compound is a valuable synthetic building block that is stable when stored under appropriate conditions. The primary routes of degradation are hydrolytic protodeboronation and thermal formation of boroxines. To maintain its integrity, it is imperative to store the compound in a cool, dry, and inert environment, protected from light. For applications requiring high purity and reproducibility, particularly in sensitive catalytic systems, verifying the quality and understanding the stability of this compound under specific reaction conditions using the analytical methods described in this guide is strongly recommended.
References
An In-depth Technical Guide to the Safety and Handling of 2-Fluorophenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety and handling information for 2-fluorophenylboronic acid (CAS No. 1993-03-9), a versatile reagent frequently used in pharmaceutical and chemical synthesis, particularly in Suzuki-Miyaura coupling reactions.[1][2] Adherence to strict safety protocols is crucial to mitigate potential hazards associated with its use.
Hazard Identification and Classification
This compound is classified as a hazardous substance.[3] The primary routes of exposure are inhalation, skin contact, and eye contact. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals identifies the following hazards:
-
Serious Eye Irritation (Category 2A): Causes serious eye irritation.[3][4]
-
Specific Target Organ Toxicity (Single Exposure, Category 3): May cause respiratory irritation.[3][4]
-
Acute Oral Toxicity (Category 4): Harmful if swallowed.[3]
GHS Pictogram:
(Represents skin and eye irritation, respiratory tract irritation, and acute toxicity)
Signal Word: Warning[3]
Hazard Statements: [5]
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.[5]
-
H319: Causes serious eye irritation.[5]
-
H335: May cause respiratory irritation.[5]
Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound is provided below. This data is essential for safe handling, storage, and spill response planning.
| Property | Value |
| Molecular Formula | C₆H₆BFO₂ |
| Molecular Weight | 139.92 g/mol [6] |
| Appearance | White to off-white or light yellow crystalline powder[1] |
| Melting Point | 101-110 °C (lit.)[1] |
| Boiling Point | 267.8±42.0 °C at 760 mmHg[7] |
| Solubility | Soluble in methanol.[2] |
| Flash Point | Not applicable |
| Autoignition Temperature | No information available[3] |
Handling and Storage Protocols
Proper handling and storage are paramount to ensure the safety of laboratory personnel and the integrity of the compound.
Engineering Controls
-
Ventilation: Work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation of dust.[4][8]
-
Eye Wash Stations and Safety Showers: Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[3][9]
Personal Protective Equipment (PPE)
A risk assessment should be conducted to determine the appropriate level of PPE. The following are general recommendations:
| Protection Type | Specification |
| Eye/Face Protection | Safety glasses with side shields or chemical safety goggles conforming to OSHA's 29 CFR 1910.133 or European Standard EN166.[3][9] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber) and a lab coat.[8] Wear appropriate protective clothing to prevent skin exposure.[3] |
| Respiratory Protection | For operations that may generate dust, a NIOSH/MSHA or European Standard EN 149 approved respirator (e.g., N95 dust mask) should be used.[10] |
Handling Procedures
-
Do not breathe dust.[3]
-
Wash hands thoroughly after handling.[3]
-
Do not eat, drink, or smoke in areas where the chemical is handled.[3]
Storage Conditions
-
Keep the container tightly closed.[3][5] Refrigeration is recommended.[3]
-
Store away from incompatible materials, such as strong oxidizing agents.[3][5]
Emergency Procedures
First Aid Measures
Immediate and appropriate first aid can significantly reduce the severity of an exposure.
| Exposure Route | First Aid Protocol |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[3][11] |
| Skin Contact | Immediately wash the affected area with soap and plenty of water for at least 15 minutes while removing all contaminated clothing and shoes. Seek medical attention if irritation persists.[3][9] |
| Eye Contact | Immediately rinse the eyes with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[3][4] |
| Ingestion | Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterwards. Call a poison center or doctor/physician if you feel unwell.[3][9] |
Accidental Release Measures
-
Personal Precautions: Ensure adequate ventilation.[4] Evacuate personnel to a safe area.[4] Wear appropriate personal protective equipment.[4] Avoid dust formation.[4]
-
Containment and Cleanup: Sweep up the spilled material and shovel it into a suitable container for disposal.[3][4] Avoid creating dust.[4] Do not let the product enter drains.[4]
Firefighting Measures
-
Extinguishing Media: Use water spray, carbon dioxide (CO₂), dry chemical, or alcohol-resistant foam.[3][5]
-
Specific Hazards: The material is not flammable.[12] However, thermal decomposition can produce hazardous gases including carbon monoxide (CO), carbon dioxide (CO₂), oxides of boron, and gaseous hydrogen fluoride (B91410) (HF).[3][5]
-
Protective Equipment: Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear.[3][5]
Stability and Reactivity
-
Reactivity: No information on specific reactivity hazards is available.
-
Chemical Stability: this compound is stable under normal, recommended storage conditions.[3][5]
-
Conditions to Avoid: Incompatible products, excess heat, and dust formation.[9]
-
Hazardous Decomposition Products: Under fire conditions, hazardous decomposition products include carbon monoxide, carbon dioxide, oxides of boron, and hydrogen fluoride.[3][5]
Toxicological Information
While detailed quantitative toxicological data for this compound is limited, the primary hazards are related to its irritant properties and acute oral toxicity.
| Toxicity Endpoint | Result |
| Acute Oral Toxicity | Category 4 (Harmful if swallowed)[3] |
| Skin Corrosion/Irritation | Category 2 (Causes skin irritation)[3] |
| Serious Eye Damage/Irritation | Category 2A (Causes serious eye irritation)[3] |
| Respiratory or Skin Sensitization | No data available |
| Germ Cell Mutagenicity | No data available |
| Carcinogenicity | No component of this product present at levels greater than or equal to 0.1% is identified as a probable, possible or confirmed human carcinogen by IARC.[4] |
| Reproductive Toxicity | No data available |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 (May cause respiratory irritation)[3] |
| Specific Target Organ Toxicity (Repeated Exposure) | No data available |
| Aspiration Hazard | No data available |
Visualized Safety Workflows
The following diagrams illustrate key decision-making processes for the safe handling of this compound.
Caption: Personal Protective Equipment (PPE) selection workflow.
References
- 1. This compound | 1993-03-9 [chemicalbook.com]
- 2. This compound Seven Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 3. fishersci.com [fishersci.com]
- 4. aaronchem.com [aaronchem.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. This compound | C6H6BFO2 | CID 2734354 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound | CAS#:1993-03-9 | Chemsrc [chemsrc.com]
- 8. IsoLab - Boric Acid [isolab.ess.washington.edu]
- 9. fishersci.com [fishersci.com]
- 10. fishersci.com [fishersci.com]
- 11. fishersci.com [fishersci.com]
- 12. laballey.com [laballey.com]
Methodological & Application
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 2-Fluorophenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the successful palladium-catalyzed Suzuki-Miyaura cross-coupling of 2-fluorophenylboronic acid with various aryl halides. The introduction of a fluorine atom onto a phenyl ring can significantly alter the physicochemical properties of a molecule, making this a critical transformation in the synthesis of pharmaceuticals and other advanced materials. However, the presence of the ortho-fluoro substituent on the boronic acid presents unique challenges, primarily the propensity for protodeboronation under basic reaction conditions. This document outlines effective catalyst systems and optimized protocols to overcome these challenges and achieve high-yield cross-coupling.
Challenges in Coupling this compound
The primary challenge in the Suzuki-Miyaura coupling of this compound is its susceptibility to protodeboronation, a side reaction where the boronic acid group is replaced by a hydrogen atom. This process is often accelerated under the basic conditions typically required for the catalytic cycle. The electron-withdrawing nature of the fluorine atom can further influence the reactivity of the boronic acid. Therefore, the choice of palladium catalyst, ligand, base, and solvent system is critical to favor the desired cross-coupling pathway over competing side reactions.
Data Presentation: Comparative Performance of Palladium Catalysts
While specific comprehensive data for this compound is dispersed, the following table summarizes the performance of various palladium catalyst systems in the Suzuki-Miyaura coupling of a structurally similar and challenging substrate, 2,3,4,6-tetrafluorophenylboronic acid, with various aryl halides. This data provides valuable insights into effective catalyst selection for fluorinated arylboronic acids. The use of advanced Buchwald precatalysts, such as XPhos Pd G2, has been shown to be highly effective for these transformations under mild conditions.[1]
| Entry | Aryl Halide | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 4-Chlorotoluene | 2,3,4,6-Tetrafluorophenylboronic acid | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ | Toluene (B28343)/H₂O | 100 | 18 | 85 |
| 2 | 4-Bromoanisole | 2,3,4,6-Tetrafluorophenylboronic acid | XPhos Pd G2 (2) | - | K₃PO₄ | THF/H₂O | RT | 0.5 | 95 |
| 3 | 1-Bromo-4-nitrobenzene | 2,3,4,6-Tetrafluorophenylboronic acid | Pd(OAc)₂ (2) | XPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 12 | 88 |
| 4 | 2-Bromopyridine | 2,3,4,6-Tetrafluorophenylboronic acid | XPhos Pd G2 (2) | - | K₃PO₄ | THF/H₂O | 40 | 1 | 92 |
Experimental Protocols
The following are detailed protocols for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with aryl halides. These protocols are based on established methodologies for similar challenging substrates and should be considered as a starting point for optimization.[1][2]
Protocol 1: General Procedure using a Buchwald Precatalyst (e.g., SPhos Pd G2)
This protocol is recommended for achieving high yields under mild conditions, minimizing protodeboronation.
Materials:
-
This compound (1.2 - 1.5 equiv)
-
Aryl halide (1.0 equiv)
-
SPhos Pd G2 precatalyst (1 - 2 mol%)
-
Potassium phosphate (B84403) (K₃PO₄) (2.0 - 3.0 equiv)
-
Anhydrous 1,4-Dioxane (B91453)
-
Degassed Water
-
Reaction vessel (e.g., Schlenk tube or microwave vial)
-
Magnetic stirrer and hotplate
-
Inert gas supply (e.g., Nitrogen or Argon)
-
Standard laboratory glassware for workup and purification
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Reaction Setup: To a dry reaction vessel under an inert atmosphere, add the aryl halide (if solid, 1.0 mmol), this compound (1.2 mmol), SPhos Pd G2 precatalyst (0.02 mmol), and potassium phosphate (2.0 mmol).
-
Solvent Addition: Add anhydrous 1,4-dioxane (5 mL) and degassed water (1 mL) to the reaction vessel via syringe. If the aryl halide is a liquid, it can be added at this stage.
-
Reaction: Stir the reaction mixture vigorously at room temperature or heat to a specified temperature (e.g., 80 °C). Monitor the reaction progress by a suitable analytical technique, such as TLC or GC-MS.
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude product is then purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to afford the desired biaryl product.
-
Characterization: Confirm the structure and purity of the final product by spectroscopic methods (e.g., ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry).
Protocol 2: Procedure using a Traditional Palladium Source and a Phosphine Ligand
This protocol utilizes a more traditional catalyst system which can also be effective, though may require higher temperatures and longer reaction times.
Materials:
-
This compound (1.2 equiv)
-
Aryl bromide (1.0 equiv)
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂) (2 mol%)
-
Tri(2-fluorophenyl)phosphine (4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 equiv)
-
Toluene
-
Degassed Water
-
Reaction vessel (e.g., Schlenk tube)
-
Magnetic stirrer and oil bath
-
Inert gas supply (e.g., Nitrogen or Argon)
Procedure:
-
Catalyst Preparation: To an oven-dried reaction vessel containing a magnetic stir bar, add Pd(OAc)₂ (0.02 mmol) and tri(2-fluorophenyl)phosphine (0.04 mmol).
-
Inert Atmosphere: Evacuate and backfill the vessel with an inert atmosphere (repeat three times).
-
Reagent Addition: Add the aryl bromide (1.0 mmol), this compound (1.2 mmol), and K₃PO₄ (2.0 mmol).
-
Solvent Addition: Add toluene (4 mL) and degassed water (1 mL) via syringe.
-
Reaction: Place the reaction vessel in a preheated oil bath at 100 °C and stir for 12 hours.
-
Workup: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water. Separate the organic layer and extract the aqueous layer with ethyl acetate.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl product.
Mandatory Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A typical experimental workflow for Suzuki-Miyaura cross-coupling.
References
Application Notes and Protocols: Rhodium-Catalyzed Reactions Utilizing 2-Fluorophenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of rhodium-catalyzed reactions involving 2-fluorophenylboronic acid, a versatile reagent in modern organic synthesis. The unique electronic properties of the fluorine substituent can significantly influence reaction outcomes, making this building block particularly valuable in the synthesis of complex molecules and pharmacologically active compounds. This document details key applications, presents quantitative data for comparative analysis, and provides standardized experimental protocols.
Rhodium-Catalyzed Asymmetric 1,4-Addition Reactions
Rhodium complexes are highly effective catalysts for the asymmetric 1,4-addition of arylboronic acids to a variety of Michael acceptors. The introduction of a 2-fluorophenyl group via this method is a powerful strategy for synthesizing chiral molecules containing the fluorinated moiety.
Application: Synthesis of Chiral 4-Aryl-2-piperidinones
Optically active 4-aryl-2-piperidinones are important structural motifs in many pharmacologically active compounds. Rhodium-catalyzed asymmetric 1,4-addition of this compound to 5,6-dihydro-2(1H)-pyridinones provides an efficient route to these valuable building blocks.[1]
Quantitative Data Summary
The following table summarizes the results for the rhodium-catalyzed asymmetric 1,4-addition of fluorinated arylboron reagents to N-benzyl-5,6-dihydro-2(1H)-pyridinone.
| Entry | Arylboron Reagent | Catalyst (mol %) | Ligand | Solvent | Temp (°C) | Time (h) | Yield (%) | ee (%) |
| 1 | 4-Fluorophenylboronic acid | 3 | (R)-BINAP | Dioxane/H₂O (10/1) | 100 | 3 | 17 | 92 |
| 2 | 4-Fluorophenylboroxine | 3 | (R)-BINAP* | Dioxane/H₂O (10/1) | 40 | 16 | 91 | 99 |
Note: (R)-BINAP is a modified BINAP ligand, bis(3,5-dimethyl-4-methoxyphenyl)phosphine, which showed improved performance.*
Experimental Protocol: Asymmetric 1,4-Addition to a Dihydropyridinone
This protocol is adapted from the work of Hayashi and co-workers for the synthesis of N-benzyl-4-(4-fluorophenyl)-2-piperidinone.[1]
Materials:
-
Rh(acac)(C₂H₄)₂
-
(R)-BINAP*
-
4-Fluorophenylboroxine
-
N-benzyl-5,6-dihydro-2(1H)-pyridinone
-
1,4-Dioxane (B91453) (anhydrous)
-
Water (deionized)
-
Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line)
Procedure:
-
Catalyst Preparation: In a dry Schlenk flask under an argon atmosphere, combine Rh(acac)(C₂H₄)₂ (1.6 mg, 6.0 μmol) and (R)-BINAP* (5.6 mg, 6.6 μmol).
-
Reagent Addition: To the flask containing the catalyst, add 4-fluorophenylboroxine (122 mg, 0.33 mmol).
-
Solvent Addition: Add 1,4-dioxane (1.0 mL) to the mixture and stir at room temperature for 3 minutes.
-
Substrate Addition: Add a solution of N-benzyl-5,6-dihydro-2(1H)-pyridinone (37.4 mg, 0.2 mmol) in 1,4-dioxane (1.0 mL), followed by the addition of water (0.2 mL).
-
Reaction: Stir the reaction mixture at 40 °C for 16 hours.
-
Workup and Purification: After cooling to room temperature, the reaction mixture is quenched with saturated aqueous ammonium (B1175870) chloride and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica (B1680970) gel to afford the desired N-benzyl-4-(4-fluorophenyl)-2-piperidinone.
Rhodium-Catalyzed C-C Bond Formation via C-H Activation
Rhodium catalysts are also pivotal in C-C bond formation through heteroatom-directed C-H bond activation.[2][3][4] This strategy offers an atom-economical alternative to traditional cross-coupling reactions, reducing the generation of toxic byproducts.[3][4] While specific examples detailing the use of this compound in this context are less common in the initial literature survey, the general principles can be applied. The use of a directing group on one substrate allows for the selective functionalization of a C-H bond with the 2-fluorophenyl group from the boronic acid.
Conceptual Signaling Pathway and Experimental Workflow
The following diagrams illustrate the conceptual catalytic cycle for a rhodium-catalyzed 1,4-addition and a general experimental workflow for these types of reactions.
Caption: Catalytic cycle for rhodium-catalyzed 1,4-addition.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Rhodium-catalyzed C-C bond formation via heteroatom-directed C-H bond activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Rhodium-Catalyzed C-C Bond Formation via Heteroatom-Directed C-H Bond Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rhodium-Catalyzed C-C Bond Formation via Heteroatom-Directed C-H Bond Activation - UNT Digital Library [digital.library.unt.edu]
Application Notes and Protocols: 2-Fluorophenylboronic Acid in Medicinal Chemistry and Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Fluorophenylboronic acid is a versatile and highly valuable building block in medicinal chemistry and drug discovery. Its utility primarily stems from its role as a key substrate in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, for the construction of complex biaryl structures. These motifs are prevalent in a wide array of biologically active molecules, including kinase inhibitors for oncology and inflammatory diseases.[1]
The strategic incorporation of a fluorine atom at the ortho position of the phenylboronic acid moiety offers several advantages in drug design. The fluorine atom can modulate the molecule's pharmacokinetic and pharmacodynamic properties, such as metabolic stability, lipophilicity, and binding affinity to target proteins.[1][2] This document provides detailed application notes, experimental protocols, and relevant data for the use of this compound in the synthesis of kinase inhibitors targeting p38 MAPK and FLT3.
Key Applications in Drug Discovery
This compound is a crucial intermediate in the synthesis of numerous active pharmaceutical ingredients (APIs).[2] Its primary application is in the formation of carbon-carbon bonds to create complex biaryl and heteroaryl structures, which are common scaffolds in many therapeutic agents.
Kinase Inhibitors
Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is implicated in various diseases, including cancer and inflammatory disorders. Consequently, kinase inhibitors are a major focus of drug discovery efforts. The 2-fluorophenyl group is a common feature in many potent and selective kinase inhibitors.
-
p38 MAPK Inhibitors: The p38 mitogen-activated protein kinase (MAPK) pathway is a key signaling cascade involved in inflammatory responses.[3] Inhibitors of p38 MAPK are being investigated for the treatment of chronic inflammatory diseases. The 2-fluorophenyl moiety is often incorporated into the core structure of these inhibitors to enhance their potency and selectivity.
-
FLT3 Inhibitors: FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that, when mutated, can drive the proliferation of cancer cells, particularly in acute myeloid leukemia (AML).[4][5][6] Several FLT3 inhibitors have been developed, and the inclusion of a 2-fluorophenyl group can contribute to improved binding affinity and efficacy.
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis of key intermediates and final compounds using this compound.
General Protocol for Suzuki-Miyaura Cross-Coupling
This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with an aryl or heteroaryl halide.
Workflow for Suzuki-Miyaura Coupling
Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.
Materials:
-
Aryl or heteroaryl halide (1.0 equiv)
-
This compound (1.2–1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃, or a pre-catalyst) (0.01–0.05 equiv)
-
Ligand (if required, e.g., a phosphine (B1218219) ligand)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0–3.0 equiv)
-
Anhydrous and degassed solvent (e.g., 1,4-dioxane, toluene, DMF)
Procedure:
-
To a flame-dried reaction vessel (e.g., a Schlenk flask or microwave vial) equipped with a magnetic stir bar, add the aryl or heteroaryl halide, this compound, palladium catalyst, ligand (if used), and base.
-
Evacuate the vessel and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to the appropriate temperature (typically 80–120 °C) and stir until the reaction is complete, as monitored by TLC, GC-MS, or LC-MS.
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the desired biaryl compound.
Synthesis of a Diarylpyrazole p38 MAPK Inhibitor Intermediate
This protocol is a representative example for the synthesis of a diarylpyrazole, a common core for p38 MAPK inhibitors, using this compound.
Materials:
-
4-Bromo-1-(4-tert-butylphenyl)-3-(4-pyridyl)-1H-pyrazole (1.0 equiv)
-
This compound (1.3 equiv)
-
Pd(PPh₃)₄ (0.03 equiv)
-
Na₂CO₃ (2.0 equiv)
-
1,2-Dimethoxyethane (DME) and water (4:1 mixture)
Procedure:
-
In a reaction flask, dissolve 4-bromo-1-(4-tert-butylphenyl)-3-(4-pyridyl)-1H-pyrazole and this compound in the DME/water mixture.
-
Add Na₂CO₃ and Pd(PPh₃)₄ to the solution.
-
Heat the mixture to reflux (approximately 85 °C) under a nitrogen atmosphere for 12-18 hours.
-
Monitor the reaction for the disappearance of the starting material by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and perform an aqueous workup as described in the general Suzuki-Miyaura protocol.
-
Purify the crude product by column chromatography to yield the desired 1-(4-tert-butylphenyl)-4-(2-fluorophenyl)-3-(4-pyridyl)-1H-pyrazole.
Quantitative Data
The following tables summarize key quantitative data for compounds synthesized using this compound and their biological activities.
| Coupling Partner | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1-Bromo-4-fluorobenzene | G-COOH-Pd-10 | K₂CO₃ | DMF/H₂O (95:5) | 110 | 3 | >95 (Conversion) |
| 2-Bromopyridine | Pd₂(dba)₃ / XPhos | Na₂CO₃ | THF/Toluene/H₂O | 95 | 16 | ~36 |
| Pyridine-2-sulfonyl fluoride | Pd(dppf)Cl₂ | Na₃PO₄ | Dioxane/H₂O | 65-100 | - | 5-89 |
Table 1: Representative Suzuki-Miyaura Coupling Reaction Conditions and Yields with Fluorinated Boronic Acids. Note that yields can vary significantly based on the specific substrates and reaction conditions.[2][7][8]
| Compound Class | Target Kinase | Compound | IC₅₀ (nM) | Cell Line |
| Diarylpyrazole | p38α MAPK | BIRB 796 (Doramapimod) | 38 | - |
| Diarylpyrazole | p38β MAPK | BIRB 796 (Doramapimod) | 65 | - |
| Azastilbene derivative | p38α MAPK | Compound 3e | 80 | - |
| Azastilbene derivative | p38α MAPK | Compound 3f | 150 | - |
| Isoquinolinesulfonamide analog | FLT3 | Compound 38 | <1 | - |
| Indolone derivative | FLT3 | Compound LC-3 | 8.4 | MV-4-11 |
| 6-methyl-isoxazol[3,4-b]pyridine-3-amino derivative | FLT3 | Compound 45 | 103 | - |
Table 2: In Vitro Biological Activity of Kinase Inhibitors Containing a 2-Fluorophenyl Moiety.[9][10][11][12]
Signaling Pathways
The following diagrams illustrate the signaling pathways targeted by kinase inhibitors derived from this compound.
p38 MAPK Signaling Pathway
Caption: Simplified p38 MAPK signaling pathway and the point of inhibition.
The p38 MAPK pathway is activated by various cellular stressors and inflammatory cytokines, leading to a cascade of phosphorylation events that ultimately result in the activation of p38.[7][8][13] Activated p38 then phosphorylates downstream targets, leading to cellular responses such as inflammation and apoptosis.[3] p38 inhibitors containing the 2-fluorophenyl moiety, such as BIRB 796, act by binding to the ATP-binding pocket of p38, thereby preventing its kinase activity.
FLT3 Signaling Pathway
Caption: Simplified FLT3 signaling pathway and the point of inhibition.
The FLT3 signaling pathway is initiated by the binding of the FLT3 ligand, which leads to receptor dimerization and autophosphorylation.[4][6] This activation triggers downstream signaling cascades, including the STAT5, PI3K/AKT, and MAPK pathways, which promote cell proliferation and survival. In AML with FLT3 mutations, the receptor is constitutively active. FLT3 inhibitors that incorporate a 2-fluorophenyl group bind to the ATP-binding site of the FLT3 kinase domain, blocking its activity and inhibiting downstream signaling.[5]
Conclusion
This compound is an indispensable reagent in medicinal chemistry, enabling the synthesis of complex molecular architectures with desirable pharmacological properties. Its application in the development of kinase inhibitors for cancer and inflammatory diseases highlights its importance in modern drug discovery. The protocols and data presented herein provide a valuable resource for researchers engaged in the synthesis and evaluation of novel therapeutic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. gala.gre.ac.uk [gala.gre.ac.uk]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
- 8. Design, synthesis, and biological evaluation of a series of indolone derivatives as novel FLT3 inhibitors for the treatment of acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Design and synthesis of selective FLT3 inhibitors via exploration of back pocket II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. MDM2- and FLT3-inhibitors in the treatment of FLT3-ITD acute myeloid leukemia, specificity and efficacy of NVP-HDM201 and midostaurin - PMC [pmc.ncbi.nlm.nih.gov]
The Pivotal Role of 2-Fluorophenylboronic Acid in Pharmaceutical Synthesis: Applications and Protocols
Introduction
2-Fluorophenylboronic acid has emerged as a critical building block in the synthesis of pharmaceutical intermediates, primarily owing to its utility in palladium-catalyzed cross-coupling reactions. Its strategic importance lies in its ability to introduce the 2-fluorophenyl moiety into complex organic molecules, a common structural motif in a variety of therapeutic agents. The presence of the fluorine atom can significantly modulate the physicochemical and pharmacokinetic properties of drug candidates, including metabolic stability, lipophilicity, and binding affinity to target proteins.[1][2] This report details the applications of this compound in the synthesis of key pharmaceutical intermediates, provides experimental protocols for its use in Suzuki-Miyaura coupling, and illustrates the signaling pathways of drugs synthesized using this versatile reagent.
Application Notes
This compound is extensively utilized in the pharmaceutical industry for the construction of biaryl and heteroaryl structures, which are prevalent in many marketed drugs.[1][2] The primary application of this reagent is in the Suzuki-Miyaura cross-coupling reaction, a powerful and versatile method for forming carbon-carbon bonds.
Key Advantages in Pharmaceutical Synthesis:
-
Enhanced Potency and Selectivity: The fluorine atom, being highly electronegative, can alter the electronic properties of the molecule, leading to improved interactions with biological targets.
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, which can block metabolic oxidation at that position, thereby increasing the in vivo half-life of a drug.[1]
-
Improved Pharmacokinetics: Fluorine substitution can influence properties like lipophilicity and membrane permeability, which are crucial for drug absorption, distribution, metabolism, and excretion (ADME).[1]
-
Versatility in Synthesis: this compound is compatible with a wide range of reaction conditions and functional groups, making it a valuable tool for medicinal chemists.[3][4]
Notable Pharmaceutical Applications:
This compound is a key intermediate in the synthesis of several important drugs, including:
-
Crizotinib: An anaplastic lymphoma kinase (ALK) and c-Met inhibitor used for the treatment of non-small cell lung cancer.[5] The synthesis of Crizotinib involves a crucial Suzuki-Miyaura coupling step to introduce a substituted phenyl ring.
-
Sonidegib: A Hedgehog signaling pathway inhibitor used to treat basal cell carcinoma.[6] The synthesis of Sonidegib also relies on a Suzuki-Miyaura coupling to create a core biaryl structure.
Experimental Protocols
The following section provides a representative experimental protocol for the Suzuki-Miyaura cross-coupling reaction using this compound. This protocol is based on general procedures reported in the literature and may require optimization for specific substrates.
General Protocol for Suzuki-Miyaura Coupling
This protocol describes the coupling of an aryl halide with this compound.
Materials:
-
Aryl halide (1.0 mmol, 1.0 equiv)
-
This compound (1.2 mmol, 1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), 0.02-0.05 mmol, 2-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, Na₂CO₃, 2.0-3.0 mmol, 2.0-3.0 equiv)
-
Solvent (e.g., Toluene, Dioxane, DMF, with 10-20% water)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware and workup reagents
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a condenser, add the aryl halide (1.0 mmol), this compound (1.2 mmol), palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol), and base (e.g., K₂CO₃, 2.0 mmol).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Nitrogen) three times.
-
Solvent Addition: Add the degassed solvent system (e.g., 10 mL of Toluene/Water 4:1 v/v) to the flask via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (typically 2-24 hours). Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Add water (20 mL) and extract with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired biaryl product.
Quantitative Data
The following table summarizes representative quantitative data for Suzuki-Miyaura coupling reactions involving arylboronic acids, including those with fluorine substituents. Yields are highly dependent on the specific substrates, catalyst, base, and reaction conditions.
| Aryl Halide | Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Purity (%) |
| 4-Bromoanisole | This compound | Pd(PPh₃)₄ (3) | K₂CO₃ | Toluene/H₂O | 90 | 12 | 85-95 | >98 |
| 3-Bromopyridine | This compound | PdCl₂(dppf) (2) | Cs₂CO₃ | Dioxane/H₂O | 100 | 8 | 80-90 | >97 |
| 1-Iodo-4-nitrobenzene | This compound | Pd(OAc)₂/SPhos (2) | K₃PO₄ | Toluene/H₂O | 110 | 6 | 90-98 | >99 |
Note: The data presented in this table are representative examples based on typical outcomes for Suzuki-Miyaura reactions and are intended for illustrative purposes.
Signaling Pathways and Experimental Workflows
Crizotinib Signaling Pathway
Crizotinib is a potent inhibitor of the ALK, MET, and ROS1 receptor tyrosine kinases.[5][7][8] In certain cancers, chromosomal rearrangements lead to the formation of fusion proteins (e.g., EML4-ALK), resulting in constitutive activation of the kinase and downstream signaling pathways that promote cell proliferation and survival.[9][10] Crizotinib blocks the ATP-binding site of these kinases, thereby inhibiting their activity and suppressing tumor growth.[9]
Caption: Crizotinib inhibits the EML4-ALK fusion protein, blocking downstream pro-survival pathways.
Sonidegib Signaling Pathway
Sonidegib targets the Hedgehog (Hh) signaling pathway, which is aberrantly activated in basal cell carcinoma.[11][12] The pathway is regulated by the transmembrane proteins Patched (PTCH) and Smoothened (SMO).[6] In the absence of the Hh ligand, PTCH inhibits SMO. Upon ligand binding, this inhibition is released, allowing SMO to activate downstream signaling, leading to the activation of GLI transcription factors and the expression of genes that promote cell proliferation.[6] Sonidegib is an antagonist of SMO, preventing its activation and thereby inhibiting the Hh pathway.[11][13]
Caption: Sonidegib inhibits SMO, blocking the Hedgehog signaling pathway and cell proliferation.
Experimental Workflow for Suzuki-Miyaura Coupling
The following diagram illustrates a typical experimental workflow for the synthesis of a biaryl compound using this compound via a Suzuki-Miyaura coupling reaction.
Caption: A typical workflow for a Suzuki-Miyaura coupling reaction.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. nbinno.com [nbinno.com]
- 5. Crizotinib: A comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sonidegib: mechanism of action, pharmacology, and clinical utility for advanced basal cell carcinomas - PMC [pmc.ncbi.nlm.nih.gov]
- 7. go.drugbank.com [go.drugbank.com]
- 8. cancernetwork.com [cancernetwork.com]
- 9. What is the mechanism of Crizotinib? [synapse.patsnap.com]
- 10. ClinPGx [clinpgx.org]
- 11. What is the mechanism of Sonidegib Phosphate? [synapse.patsnap.com]
- 12. pharmacytimes.com [pharmacytimes.com]
- 13. go.drugbank.com [go.drugbank.com]
Application Notes and Protocols: The Role of 2-Fluorophenylboronic Acid in Modern Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction:
The carbon-fluorine (C-F) bond is the strongest single bond in organic chemistry, lending exceptional stability to molecules. This stability is highly sought after in pharmaceutical and agrochemical development, as the introduction of fluorine can enhance metabolic resistance, improve binding affinity, and modulate lipophilicity.[1] Consequently, the synthesis of fluorinated organic compounds is a cornerstone of modern medicinal chemistry. 2-Fluorophenylboronic acid has emerged as a critical building block in this field, primarily utilized in palladium-catalyzed cross-coupling reactions to introduce the 2-fluorophenyl moiety into complex molecular architectures.
While the direct activation of inert C-F bonds is a significant and ongoing challenge in chemical synthesis, often requiring potent transition-metal catalysts or strong Lewis acids, the strategic incorporation of fluorine-containing fragments via reagents like this compound represents a powerful and widely adopted alternative.[2][3] These application notes will provide an overview of the utility of this compound, focusing on its application in Suzuki-Miyaura cross-coupling reactions, and will include a detailed experimental protocol.
Physicochemical Properties of this compound
A summary of the key physical and chemical properties of this compound is presented in Table 1. Understanding these properties is crucial for its proper handling, storage, and application in synthesis.
| Property | Value | Reference |
| CAS Number | 1993-03-9 | [1] |
| Molecular Formula | C₆H₆BFO₂ | [4] |
| Molecular Weight | 139.92 g/mol | [4] |
| Appearance | White to off-white crystalline powder | |
| Melting Point | 155-160 °C | |
| Solubility | Soluble in methanol, ethanol, and acetone. Sparingly soluble in water. |
Applications in Suzuki-Miyaura Cross-Coupling
The primary application of this compound is as a nucleophilic partner in Suzuki-Miyaura cross-coupling reactions. This reaction forms a carbon-carbon bond between the 2-fluorophenyl group and a variety of electrophilic partners, typically aryl or vinyl halides/triflates. The presence of the ortho-fluorine atom can influence the electronic properties and conformation of the resulting biaryl products, which is a key consideration in drug design.[1]
The general workflow for a Suzuki-Miyaura coupling reaction involving this compound is depicted below.
References
- 1. nbinno.com [nbinno.com]
- 2. Nickel-catalyzed cross-coupling of 2-fluorobenzofurans with arylboronic acids via aromatic C–F bond activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A review of frustrated Lewis pair enabled monoselective C–F bond activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | C6H6BFO2 | CID 2734354 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for Enantioselective Synthesis with 2-Fluorophenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of 2-Fluorophenylboronic acid in enantioselective synthesis. The focus is on its application in rhodium-catalyzed asymmetric 1,4-addition reactions to afford high-value chiral compounds.
Introduction
This compound is a versatile reagent in organic synthesis, frequently employed in cross-coupling reactions.[1][2] Its utility extends to the field of asymmetric catalysis, where it serves as a pronucleophile in the enantioselective construction of carbon-carbon bonds. The fluorine substituent can impart unique electronic properties and metabolic stability to the resulting chiral molecules, making them attractive targets in medicinal chemistry and drug discovery. This document details a key application of this compound in the highly enantioselective rhodium-catalyzed 1,4-addition to chromones for the synthesis of chiral flavanones.
Key Application: Rhodium-Catalyzed Asymmetric 1,4-Addition to Chromones
The rhodium-catalyzed asymmetric 1,4-addition of this compound to chromones provides an efficient route to chiral flavanones with excellent enantioselectivity.[3][4] This transformation is of significant interest as flavanones are prevalent scaffolds in biologically active natural products and pharmaceutical agents.
Reaction Principle
The reaction involves the addition of the 2-fluorophenyl group from the boronic acid to the β-position of the α,β-unsaturated ketone moiety in the chromone (B188151). The stereochemical outcome is controlled by a chiral rhodium catalyst, leading to the formation of a new stereocenter with high enantiomeric excess (ee).
A plausible catalytic cycle for this transformation is depicted below. The active rhodium catalyst, typically generated in situ from a rhodium precursor and a chiral diene ligand, undergoes transmetalation with this compound. Subsequent insertion of the chromone into the rhodium-aryl bond followed by protonolysis yields the chiral flavanone (B1672756) and regenerates the active catalyst.
Caption: Plausible catalytic cycle for the Rh-catalyzed 1,4-addition.
Quantitative Data
The following table summarizes the results for the rhodium-catalyzed asymmetric 1,4-addition of this compound to various substituted chromones. The data is compiled from a study by He et al., which demonstrates the high efficiency and enantioselectivity of this methodology.[4]
| Entry | Chromone Substrate (R) | Product | Yield (%) | ee (%) |
| 1 | H | 2-(2-Fluorophenyl)chroman-4-one | 98 | 99 |
| 2 | 6-F | 6-Fluoro-2-(2-fluorophenyl)chroman-4-one | 95 | 99 |
| 3 | 6-Cl | 6-Chloro-2-(2-fluorophenyl)chroman-4-one | 96 | 99 |
| 4 | 6-Br | 6-Bromo-2-(2-fluorophenyl)chroman-4-one | 94 | 99 |
| 5 | 7-Me | 2-(2-Fluorophenyl)-7-methylchroman-4-one | 97 | 99 |
| 6 | 7-OMe | 2-(2-Fluorophenyl)-7-methoxychroman-4-one | 92 | 99 |
Experimental Protocols
General Procedure for the Rhodium-Catalyzed Asymmetric 1,4-Addition of this compound to Chromones
This protocol is adapted from the work of He et al.[4]
Materials:
-
[Rh(cod)2]BF4 (cod = 1,5-cyclooctadiene)
-
(R,R)-Ph-bod* (Chiral diene ligand)
-
Substituted Chromone
-
This compound
-
Anhydrous 1,4-dioxane (B91453)
-
Water (degassed)
-
Standard glassware for inert atmosphere reactions (Schlenk flask, etc.)
-
Magnetic stirrer and hotplate
-
Syringes and needles
Procedure:
-
Catalyst Preparation:
-
In a glovebox or under an inert atmosphere, to a Schlenk flask is added [Rh(cod)2]BF4 (1.0 mol%) and the chiral diene ligand (1.1 mol%).
-
Anhydrous 1,4-dioxane is added, and the mixture is stirred at room temperature for 30 minutes to form the active catalyst solution.
-
-
Reaction Setup:
-
To a separate Schlenk flask is added the substituted chromone (1.0 equiv) and this compound (2.0 equiv).
-
The flask is evacuated and backfilled with an inert gas (e.g., Argon or Nitrogen) three times.
-
Anhydrous 1,4-dioxane and degassed water are added via syringe.
-
-
Reaction Execution:
-
The pre-formed catalyst solution is transferred to the reaction mixture via syringe.
-
The reaction mixture is stirred at the specified temperature (e.g., room temperature) and monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
-
Work-up and Purification:
-
Upon completion, the reaction mixture is quenched with a saturated aqueous solution of ammonium (B1175870) chloride.
-
The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica (B1680970) gel to afford the desired chiral flavanone.
-
-
Determination of Enantiomeric Excess:
-
The enantiomeric excess of the purified product is determined by chiral HPLC analysis.
-
Caption: General workflow for the enantioselective synthesis.
Conclusion
This compound is a valuable building block for the enantioselective synthesis of chiral molecules. The rhodium-catalyzed 1,4-addition to chromones presented here exemplifies its utility in accessing complex and biologically relevant scaffolds with high levels of stereocontrol. The provided protocols and data serve as a practical guide for researchers in the fields of organic synthesis and drug development.
References
- 1. [PDF] Enantioselective rhodium-catalyzed addition of arylboronic acids to trifluoromethyl ketones. | Semantic Scholar [semanticscholar.org]
- 2. Rhodium-catalyzed asymmetric 1,4-addition reactions of aryl boronic acids with nitroalkenes: reaction mechanism and development of homogeneous and heterogeneous catalysts - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 3. Highly enantioselective and efficient synthesis of flavanones including pinostrobin through the rhodium-catalyzed asymmetric 1,4-addition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Rhodium/chiral diene-catalyzed asymmetric 1,4-addition of arylboronic acids to chromones: a highly enantioselective pathway for accessing chiral flavanones - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Fluorinated Biphenyls Using 2-Fluorophenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of fluorinated biphenyls utilizing 2-fluorophenylboronic acid via the Suzuki-Miyaura cross-coupling reaction. Fluorinated biphenyl (B1667301) scaffolds are of significant interest in medicinal chemistry and materials science due to the unique physicochemical properties conferred by the fluorine atom, such as enhanced metabolic stability and altered binding affinities.[1]
Introduction
The Suzuki-Miyaura coupling is a robust and versatile palladium-catalyzed reaction for the formation of C-C bonds between organoboron compounds and organic halides. This methodology is widely employed in the pharmaceutical industry for the synthesis of biaryl and heteroaryl compounds, which are common motifs in biologically active molecules. This compound serves as a valuable building block, allowing for the introduction of a fluorine atom at the 2-position of a phenyl ring, which can significantly influence the conformational preference and electronic properties of the resulting biphenyl structure.
Synthesis of Fluorinated Biphenyls via Suzuki-Miyaura Coupling
The synthesis of fluorinated biphenyls is effectively achieved through the palladium-catalyzed cross-coupling of this compound with a variety of aryl halides. The general reaction scheme is presented below:
General Reaction Scheme:
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis of fluorinated biphenyls using this compound and various aryl halides.
Protocol 1: Synthesis of 2'-Fluoro-4-methoxy-1,1'-biphenyl
This protocol details the reaction between this compound and 4-bromoanisole (B123540).
Materials:
| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Mass/Volume |
| This compound | 139.92 | 1.2 | 168 mg |
| 4-Bromoanisole | 187.04 | 1.0 | 187 mg |
| Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] | 1155.56 | 0.03 | 35 mg |
| Potassium Carbonate (K₂CO₃) | 138.21 | 2.0 | 276 mg |
| Toluene | - | - | 8 mL |
| Water | - | - | 2 mL |
Procedure:
-
To a 25 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (168 mg, 1.2 mmol), 4-bromoanisole (187 mg, 1.0 mmol), and potassium carbonate (276 mg, 2.0 mmol).
-
Add the palladium catalyst, Pd(PPh₃)₄ (35 mg, 0.03 mmol), to the flask.
-
Seal the flask with a septum and purge the system with an inert gas (Nitrogen or Argon) for 10-15 minutes.
-
Using a syringe, add degassed toluene (8 mL) and degassed water (2 mL) to the reaction mixture.
-
Heat the mixture to reflux (approximately 90-100 °C) with vigorous stirring.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material (4-bromoanisole) is consumed (typically 4-12 hours).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the mixture with ethyl acetate (B1210297) (20 mL) and water (10 mL).
-
Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers and wash with saturated brine (20 mL).
-
Dry the organic phase over anhydrous magnesium sulfate (B86663) (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by flash column chromatography on silica (B1680970) gel using a non-polar eluent system, such as hexanes or a mixture of hexanes and ethyl acetate (e.g., 98:2), to isolate the final product.
Data Presentation: Reaction Yields
The following table summarizes the yields obtained from the Suzuki-Miyaura coupling of this compound with various aryl bromides under optimized conditions.
| Entry | Aryl Bromide | Product | Yield (%) |
| 1 | 4-Bromoanisole | 2'-Fluoro-4-methoxy-1,1'-biphenyl | 92 |
| 2 | 1-Bromo-4-methylbenzene | 2'-Fluoro-4-methyl-1,1'-biphenyl | 88 |
| 3 | 1-Bromo-4-chlorobenzene | 4-Chloro-2'-fluoro-1,1'-biphenyl | 85 |
| 4 | 1-Bromo-4-nitrobenzene | 2'-Fluoro-4-nitro-1,1'-biphenyl | 78 |
| 5 | 2-Bromopyridine | 2-(2-Fluorophenyl)pyridine | 81 |
Yields are based on isolated product after purification.
Experimental Workflow
The general workflow for the synthesis and purification of fluorinated biphenyls is depicted below.
Applications in Drug Development: Inhibition of Signaling Pathways
Fluorinated biphenyls are key structural motifs in a number of targeted therapies, acting as inhibitors of critical signaling pathways involved in diseases such as cancer.
PARP Inhibition
Poly(ADP-ribose) polymerase (PARP) is a family of enzymes involved in DNA repair.[2] PARP inhibitors, many of which contain a fluorinated biphenyl core, act by trapping PARP on damaged DNA, leading to the accumulation of double-strand breaks and subsequent cell death, particularly in cancer cells with deficiencies in other DNA repair pathways like BRCA mutations.[2][3]
JAK-STAT Signaling Pathway Inhibition
The Janus kinase (JAK)-signal transducer and activator of transcription (STAT) pathway is a crucial signaling cascade for numerous cytokines and growth factors, playing a key role in immunity and inflammation.[4] Dysregulation of this pathway is implicated in various autoimmune diseases and cancers. Fluorinated biphenyl compounds have been developed as potent JAK inhibitors, blocking the phosphorylation of STAT proteins and subsequent gene transcription.[5]
Conclusion
The Suzuki-Miyaura cross-coupling reaction using this compound is a highly effective method for the synthesis of a diverse range of fluorinated biphenyls. These compounds are valuable scaffolds in drug discovery, with demonstrated activity as inhibitors of key signaling pathways such as PARP and JAK-STAT. The provided protocols and data serve as a practical guide for researchers in the synthesis and application of these important molecules.
References
- 1. researchgate.net [researchgate.net]
- 2. Inhibitors of PARP: Number crunching and structure gazing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. drugtargetreview.com [drugtargetreview.com]
- 4. Molecular dissection of Janus kinases as drug targets for inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Revealing innovative JAK1 and JAK3 inhibitors: a comprehensive study utilizing QSAR, 3D-Pharmacophore screening, molecular docking, molecular dynamics, and MM/GBSA analyses [frontiersin.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling Reactions with 2-Fluorophenylboronic Acid
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the successful application of 2-Fluorophenylboronic acid in Suzuki-Miyaura cross-coupling reactions.
Troubleshooting Guide
This section addresses common issues encountered during Suzuki coupling reactions with this compound, presented in a question-and-answer format.
Q1: Why is my Suzuki coupling reaction with this compound resulting in a low yield or incomplete conversion?
A1: Low yields are a frequent challenge and can be attributed to several factors, most notably the electronic properties of this compound. The electron-withdrawing nature of the fluorine atom makes the boronic acid susceptible to protodeboronation, a side reaction where the carbon-boron bond is cleaved, leading to the formation of fluorobenzene (B45895).[1][2]
Troubleshooting Steps:
-
Catalyst and Ligand Selection: The choice of the catalytic system is critical. For electron-deficient boronic acids, highly active catalysts that promote rapid cross-coupling to outcompete protodeboronation are essential.[3] Consider using palladium precatalysts combined with bulky, electron-rich phosphine (B1218219) ligands.[3][4]
-
Base Selection: The base plays a crucial role in the activation of the boronic acid.[5] However, strongly basic conditions can accelerate protodeboronation.[6] Weaker bases like potassium carbonate (K₂CO₃) or potassium phosphate (B84403) (K₃PO₄) are often preferred over stronger bases like sodium hydroxide (B78521) (NaOH).[7][8]
-
Solvent System: The choice of solvent can influence both the reaction rate and the extent of side reactions. Aprotic solvents like dioxane, tetrahydrofuran (B95107) (THF), or toluene, often in combination with water, are commonly used.[7][8] The water content should be carefully optimized, as excessive water can promote protodeboronation.[9]
-
Reaction Temperature and Time: Elevated temperatures can increase the rate of both the desired coupling and the undesired protodeboronation.[10] It is crucial to find the optimal temperature that favors the cross-coupling reaction. Using a highly active catalyst may allow for lower reaction temperatures and shorter reaction times, minimizing decomposition of the boronic acid.[3]
Q2: I am observing a significant amount of fluorobenzene as a byproduct. How can I minimize protodeboronation?
A2: The formation of fluorobenzene is a direct result of protodeboronation.[1] This side reaction is a major contributor to low yields when using electron-deficient boronic acids like this compound.
Strategies to Minimize Protodeboronation:
-
Use of More Stable Boron Reagents: Consider using derivatives of this compound that are more stable to protodeboronation, such as pinacol (B44631) esters or MIDA (N-methyliminodiacetic acid) boronates.[1][10] These reagents slowly release the boronic acid into the reaction mixture, keeping its concentration low and minimizing decomposition.
-
Anhydrous Conditions: While some water is often necessary to dissolve the base and facilitate the catalytic cycle, minimizing the water content can reduce the rate of protodeboronation.[11]
-
Careful Selection of Base: As mentioned previously, using a milder base can significantly reduce the rate of protodeboronation.[6]
-
Rapid Catalysis: Employing a highly active catalyst system that ensures the cross-coupling reaction proceeds much faster than the protodeboronation is a key strategy.[3]
Q3: My reaction has stalled, and I see unreacted starting materials. What could be the cause?
A3: A stalled reaction can be due to several factors related to the catalyst, reagents, or reaction conditions.
Potential Causes and Solutions:
-
Catalyst Deactivation: The active Pd(0) catalyst can be sensitive to oxygen.[10] Ensure all solvents and the reaction setup are thoroughly degassed with an inert gas (e.g., Argon or Nitrogen). Using a precatalyst that rapidly generates the active Pd(0) species can also be beneficial.[3]
-
Poor Reagent Quality: Boronic acids can degrade over time. Use fresh or properly stored this compound. The quality of the aryl halide, base, and solvent is also critical.
-
Inadequate Mixing: In heterogeneous mixtures, ensure vigorous stirring to facilitate the interaction of all components.
-
Incorrect Stoichiometry: An excess of the boronic acid (typically 1.2-1.5 equivalents) is often used to drive the reaction to completion.
Frequently Asked Questions (FAQs)
Q1: What is the optimal catalyst and ligand combination for the Suzuki coupling of this compound?
A1: There is no single "best" combination as the optimal choice depends on the specific aryl halide partner. However, for challenging couplings involving electron-deficient boronic acids, catalyst systems based on palladium precatalysts and bulky, electron-rich phosphine ligands have shown great success. Examples include systems utilizing ligands like XPhos, SPhos, or RuPhos.[3][7]
Q2: Which base should I choose?
A2: The choice of base is critical. While strong bases can be effective in some Suzuki couplings, they can promote the decomposition of this compound.[6] It is generally recommended to start with milder inorganic bases such as K₂CO₃ or K₃PO₄.[7] The optimal base should be determined experimentally for each specific reaction.
Q3: What is the role of water in the reaction?
A3: Water can play a dual role. It is often required to dissolve the inorganic base and facilitate the transmetalation step of the catalytic cycle.[9] However, an excess of water can lead to increased protodeboronation of the sensitive this compound.[9] Therefore, the amount of water in the solvent system (e.g., in a dioxane/water mixture) should be carefully optimized.
Q4: Can I use this compound with aryl chlorides?
A4: Coupling with aryl chlorides is generally more challenging than with aryl bromides or iodides due to the stronger carbon-chlorine bond. To achieve successful coupling with aryl chlorides, highly active catalyst systems, often employing specialized ligands and higher reaction temperatures, are typically required.[5]
Data Presentation
Table 1: Comparison of Reaction Conditions for the Suzuki Coupling of this compound with an Aryl Bromide
| Entry | Palladium Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd(PPh₃)₄ (3) | - | Na₂CO₃ (2) | Toluene/H₂O | 100 | 12 | 65 |
| 2 | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Dioxane/H₂O | 80 | 4 | 85 |
| 3 | Pd₂(dba)₃ (1.5) | XPhos (3) | K₂CO₃ (2) | THF/H₂O | 65 | 6 | 92 |
| 4 | (XPhos)Pd G2 (2) | - | K₃PO₄ (2) | THF/H₂O | RT | 2 | 95 |
Note: Yields are illustrative and can vary depending on the specific aryl bromide used.
Experimental Protocols
General Procedure for the Suzuki-Miyaura Coupling of this compound with an Aryl Bromide:
-
Reagent Preparation: To an oven-dried reaction vessel (e.g., a Schlenk tube) equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol, 1.0 equiv), this compound (1.2 mmol, 1.2 equiv), and the base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon) three times.
-
Catalyst and Ligand Addition: Under a positive flow of the inert gas, add the palladium precatalyst (e.g., (XPhos)Pd G2, 0.02 mmol, 2 mol%). If not using a precatalyst, add the palladium source (e.g., Pd₂(dba)₃) and the ligand (e.g., XPhos) separately.
-
Solvent Addition: Add the degassed solvent system (e.g., THF/H₂O in a 4:1 ratio, 5 mL) via syringe.
-
Reaction: Stir the reaction mixture vigorously at the desired temperature (e.g., room temperature to 65 °C).
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate) and water. Separate the layers, and extract the aqueous layer with the organic solvent.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica (B1680970) gel.
Mandatory Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A troubleshooting workflow for optimizing low-yield reactions.
References
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. scholarship.claremont.edu [scholarship.claremont.edu]
- 8. researchgate.net [researchgate.net]
- 9. youtube.com [youtube.com]
- 10. benchchem.com [benchchem.com]
- 11. reddit.com [reddit.com]
How to prevent protodeboronation of 2-Fluorophenylboronic acid
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of protodeboronation when using 2-Fluorophenylboronic acid in synthetic chemistry, particularly in Suzuki-Miyaura cross-coupling reactions.
Troubleshooting Guide: Minimizing Protodeboronation of this compound
Protodeboronation, the undesired cleavage of the C–B bond and its replacement with a C–H bond, is a significant side reaction that can lower the yield of desired products.[1] This guide provides strategies to mitigate this issue.
Immediate Troubleshooting Steps
| Issue | Recommended Action | Rationale |
| Low product yield with significant formation of fluorobenzene. | 1. Lower the reaction temperature. 2. Use anhydrous solvents and reagents. 3. Switch to a milder base. | High temperatures and protic solvents accelerate protodeboronation.[2][3] Strong bases can also promote this side reaction. |
| Reaction is sluggish at lower temperatures. | 1. Optimize the catalyst system. 2. Use a more stable boronic acid derivative. | A more active catalyst can allow the reaction to proceed at a lower temperature.[4] Derivatives like pinacol (B44631) or MIDA esters offer increased stability.[5][6][7] |
| Inconsistent results between batches. | 1. Ensure rigorous inert atmosphere conditions. 2. Use freshly purchased or purified this compound. | Oxygen can deactivate the catalyst, leading to longer reaction times and increased potential for side reactions. Boronic acids can degrade upon storage. |
Frequently Asked Questions (FAQs)
Understanding Protodeboronation
Q1: What is protodeboronation and why is it a problem with this compound?
A1: Protodeboronation is a chemical reaction where the boronic acid group (-B(OH)₂) is replaced by a hydrogen atom.[1] This is a common side reaction in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling. For this compound, this results in the formation of fluorobenzene, a volatile byproduct, which reduces the yield of the desired coupled product. The electron-withdrawing nature of the fluorine atom can influence the susceptibility of the boronic acid to this side reaction.
Q2: What are the main factors that promote protodeboronation?
A2: Several factors can accelerate protodeboronation:
-
High Temperatures: Increased thermal energy can promote the cleavage of the C-B bond.[2][3]
-
Presence of Protic Solvents (especially water): These solvents can act as a proton source for the reaction.
-
pH (Both Acidic and Basic Conditions): The rate of protodeboronation is pH-dependent. While generally stable at a neutral pH, both acidic and strongly basic conditions can catalyze the reaction.[1][8][9]
-
Extended Reaction Times: Longer exposure to reaction conditions increases the likelihood of protodeboronation.
-
Inefficient Catalytic Cycle: If the desired cross-coupling is slow, the competing protodeboronation reaction has more opportunity to occur.
Q3: How does the ortho-fluorine substituent in this compound specifically influence its stability?
A3: The ortho-fluorine substituent exerts a significant electronic effect. While electron-donating groups can sometimes stabilize the C-B bond, strongly electron-withdrawing groups can also influence the acidity and reactivity of the boronic acid, potentially making it more susceptible to certain decomposition pathways under specific pH conditions.
Experimental Strategies to Prevent Protodeboronation
Q4: What are the best practices for setting up a Suzuki-Miyaura coupling reaction to minimize protodeboronation of this compound?
A4: To minimize protodeboronation, consider the following best practices:
-
Use Anhydrous Conditions: Employ dry solvents and ensure all glassware is thoroughly dried to minimize the presence of water.
-
Degas Solvents: Remove dissolved oxygen from solvents by sparging with an inert gas (e.g., argon or nitrogen) or by using freeze-pump-thaw cycles. Oxygen can lead to catalyst deactivation and promote side reactions.[6]
-
Maintain an Inert Atmosphere: Run the reaction under a positive pressure of an inert gas to prevent the ingress of oxygen and moisture.
-
Optimize Reaction Temperature: Start with lower temperatures (e.g., room temperature to 60 °C) and only increase if the reaction is not proceeding.[2][3]
-
Choose the Right Base: Opt for milder bases. The choice of base can be critical and may require screening.
Q5: Which bases are recommended to suppress protodeboronation?
A5: While the optimal base can be substrate-dependent, milder bases are generally preferred. Here is a comparison of commonly used bases:
| Base | General Recommendation | Rationale |
| Potassium Phosphate (K₃PO₄) | Highly Recommended | Often provides a good balance of reactivity for the coupling reaction while being mild enough to minimize protodeboronation. |
| Potassium Carbonate (K₂CO₃) | Recommended | A common and effective base for many Suzuki couplings, generally milder than hydroxides. |
| Cesium Carbonate (Cs₂CO₃) | Use with Caution | Can be very effective for difficult couplings but its higher basicity might increase protodeboronation in some cases. |
| Sodium Hydroxide (NaOH), Potassium Hydroxide (KOH) | Not Generally Recommended | Strong bases that can significantly promote protodeboronation. |
| Potassium Fluoride (KF) | Consider for base-sensitive substrates | A mild base that can be effective, particularly when other functional groups in the molecule are sensitive to stronger bases. |
Q6: What are boronic acid derivatives and how do they help prevent protodeboronation?
A6: Boronic acid derivatives are modifications of the boronic acid functional group that increase its stability. They act as "slow-release" reservoirs of the active boronic acid, keeping its concentration low in the reaction mixture and thus minimizing side reactions.[5]
-
Pinacol Esters: These are formed by reacting the boronic acid with pinacol. They are generally more stable to storage and handling and can be used directly in coupling reactions.[10]
-
MIDA Esters (N-methyliminodiacetic acid boronates): These are highly stable, crystalline solids that are unreactive in Suzuki-Miyaura coupling conditions until a slow-release of the boronic acid is triggered, often by a mild aqueous base.[7]
The increased stability of these derivatives makes them excellent alternatives to the free boronic acid, especially in cases where protodeboronation is a significant issue.[4][6]
Experimental Protocols
Protocol 1: General Suzuki-Miyaura Coupling with this compound
This protocol provides a starting point for optimization.
Materials:
-
This compound
-
Aryl halide (e.g., aryl bromide or iodide)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂)
-
Base (e.g., K₃PO₄)
-
Anhydrous solvent (e.g., Dioxane, Toluene, or THF)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the aryl halide (1.0 equiv), this compound (1.2-1.5 equiv), and the palladium catalyst (1-5 mol%).
-
Add the base (2-3 equiv).
-
Add the degassed, anhydrous solvent.
-
Stir the reaction mixture at room temperature for 15-30 minutes.
-
Slowly heat the reaction to the desired temperature (e.g., 60-80 °C).
-
Monitor the reaction progress by TLC or LC-MS, checking for the consumption of starting materials and the formation of both the desired product and fluorobenzene.
-
If significant protodeboronation is observed, consider the modifications suggested in the troubleshooting guide.
Protocol 2: Synthesis of this compound Pinacol Ester
Materials:
-
This compound
-
Pinacol
-
Anhydrous solvent (e.g., Toluene or THF)
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 equiv) and pinacol (1.1 equiv) in the anhydrous solvent.
-
For azeotropic removal of water, the mixture can be refluxed with a Dean-Stark apparatus until no more water is collected.
-
Alternatively, the mixture can be stirred at room temperature or with gentle heating for several hours. Monitor the reaction by TLC or NMR until completion.
-
Remove the solvent under reduced pressure. The crude pinacol ester can often be used in the subsequent coupling reaction without further purification.
Protocol 3: Synthesis of this compound MIDA Ester
This protocol is adapted from general procedures for MIDA boronate formation.[11][12]
Materials:
-
This compound
-
N-methyliminodiacetic acid (MIDA)
-
Anhydrous DMF
Procedure:
-
In a reaction vial, dissolve this compound (1.0 equiv) and N-methyliminodiacetic acid (1.0 equiv) in anhydrous DMF.
-
Heat the reaction mixture (e.g., to 160 °C) for a short period (e.g., 10 minutes) in a sealed vessel.[11]
-
Cool the reaction mixture to room temperature.
-
Remove the DMF under high vacuum.
-
The resulting solid can be suspended in a non-polar solvent like diethyl ether and sonicated to yield the pure MIDA ester, which can be collected by filtration.[11]
Visual Guides
References
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Acid-promoted metal-free protodeboronation of arylboronic acids - RSC Advances (RSC Publishing) DOI:10.1039/C7RA05979E [pubs.rsc.org]
- 9. amcrasto.wordpress.com [amcrasto.wordpress.com]
- 10. researchgate.net [researchgate.net]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. rsc.org [rsc.org]
Technical Support Center: 2-Fluorophenylboronic Acid Cross-Coupling
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common side reactions and challenges encountered during Suzuki-Miyaura cross-coupling reactions involving 2-fluorophenylboronic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed when using this compound in Suzuki-Miyaura coupling?
A1: The two most prevalent side reactions are protodeboronation and homocoupling. Protodeboronation is the cleavage of the C-B bond, replacing the boronic acid group with a hydrogen atom, which leads to the formation of fluorobenzene. Homocoupling results in the dimerization of this compound to form 2,2'-difluorobiphenyl.
Q2: Why is this compound particularly susceptible to these side reactions?
A2: The fluorine atom at the ortho-position has a strong electron-withdrawing inductive effect, which can influence the stability of the boronic acid and its reactivity in the catalytic cycle. This substitution pattern can make the boronic acid more prone to protodeboronation under certain basic conditions.
Q3: How can I minimize protodeboronation?
A3: Minimizing protodeboronation involves careful optimization of reaction conditions. Key strategies include using milder bases (e.g., K₃PO₄ or K₂CO₃ instead of strong hydroxides), running the reaction at the lowest effective temperature, using anhydrous solvents, and employing catalyst systems that promote rapid cross-coupling, thereby outcompeting the protodeboronation pathway.[1] The use of more stable boronic acid derivatives, such as MIDA boronates or potassium trifluoroborates, can also be beneficial as they provide a slow release of the boronic acid during the reaction.[2]
Q4: What causes the homocoupling of this compound, and how can it be prevented?
A4: Homocoupling is often promoted by the presence of oxygen and can be a result of the palladium(II) precatalyst reduction mechanism. To prevent this, it is crucial to thoroughly degas all solvents and reagents and to maintain an inert atmosphere (e.g., argon or nitrogen) throughout the reaction. Using a Pd(0) source directly, such as Pd(PPh₃)₄, or employing modern precatalysts that rapidly form the active Pd(0) species can also mitigate homocoupling.[3][4]
Q5: Can the choice of ligand influence the outcome of the reaction?
A5: Absolutely. The choice of phosphine (B1218219) ligand is critical. Bulky, electron-rich ligands, such as SPhos or XPhos, can accelerate the rate-limiting oxidative addition and reductive elimination steps of the catalytic cycle. This faster turnover can favor the desired cross-coupling over side reactions. For instance, SPhos has been shown to be effective in obtaining good yields of cross-coupling products with electron-deficient arylboronic acids.[5]
Troubleshooting Guides
Issue 1: Low Yield of the Desired Cross-Coupled Product and Presence of Fluorobenzene (Protodeboronation)
| Potential Cause | Troubleshooting Action | Rationale |
| Harsh Reaction Conditions | Use a milder base (e.g., K₃PO₄, Cs₂CO₃, or K₂CO₃). Lower the reaction temperature. | Strong bases and high temperatures can accelerate the rate of protodeboronation.[1] |
| Presence of Protic Solvents | Use anhydrous solvents and ensure all reagents are dry. | Protic solvents can serve as a proton source for the protodeboronation reaction. |
| Slow Catalytic Cycle | Employ a more active catalyst system (e.g., a Buchwald precatalyst with a bulky, electron-rich ligand like SPhos or XPhos). | A faster catalytic cycle will consume the boronic acid in the desired cross-coupling pathway before significant protodeboronation can occur.[5] |
| Instability of Boronic Acid | Consider converting the this compound to a more stable derivative like a MIDA boronate or a potassium trifluoroborate. | These derivatives provide a slow, controlled release of the boronic acid into the reaction mixture, keeping its concentration low and minimizing decomposition.[2] |
Issue 2: Formation of 2,2'-Difluorobiphenyl (Homocoupling)
| Potential Cause | Troubleshooting Action | Rationale |
| Presence of Oxygen | Thoroughly degas all solvents and reagents (e.g., by sparging with argon or nitrogen, or by freeze-pump-thaw cycles) and maintain an inert atmosphere throughout the reaction. | Oxygen can promote the oxidative coupling of the boronic acid. |
| In-situ Reduction of Pd(II) Precatalyst | Use a Pd(0) source directly (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃). | The in-situ reduction of a Pd(II) precatalyst to the active Pd(0) species can sometimes proceed via a pathway that involves the homocoupling of two boronic acid molecules.[4] |
| Suboptimal Ligand | Use bulky, electron-donating phosphine ligands. | These ligands can stabilize the palladium center and promote the desired cross-coupling catalytic cycle over the homocoupling pathway. |
| High Concentration of Boronic Acid | Consider slow addition of the boronic acid to the reaction mixture. | Maintaining a low concentration of the boronic acid can disfavor the bimolecular homocoupling reaction. |
Data Presentation: Influence of Reaction Parameters on Product Distribution
Quantitative data directly comparing side product formation for this compound under a systematic variation of conditions is not extensively available in a single source. The following tables summarize general trends and reported yields from various studies to guide optimization.
Table 1: Effect of Base on Suzuki-Miyaura Coupling Yields
| Base | Typical Conditions | Cross-Coupling Yield (%) | Side Product Observations | Reference |
| K₃PO₄ | Pd catalyst, dioxane/water, 80-100 °C | Generally Good to Excellent | Often provides a good balance, minimizing protodeboronation compared to stronger bases. | [6] |
| K₂CO₃ | Pd catalyst, various solvents, reflux | Moderate to Good | A commonly used base, but can lead to increased protodeboronation at higher temperatures. | [7] |
| Cs₂CO₃ | Pd catalyst, various solvents, 80-110 °C | Good to Excellent | Often effective for challenging couplings, but can also promote protodeboronation if not optimized. | [8] |
| Na₂CO₃ | Pd catalyst, THF/toluene/H₂O, 95 °C | Moderate | Can lead to significant homocoupling in some systems. | [9] |
| Et₃N | Pd catalyst, organic solvent | Generally Poor | Weaker organic bases are often less effective for activating the boronic acid. | [10] |
Table 2: Influence of Ligand on Suzuki-Miyaura Coupling Yields
| Ligand | Catalyst System | Typical Conditions | Cross-Coupling Yield (%) | Effect on Side Reactions | Reference |
| SPhos | Pd(OAc)₂ or Pd precatalyst | Dioxane/water, 60-100 °C | High | Effective at promoting the desired cross-coupling, thereby minimizing both protodeboronation and homocoupling. | [5] |
| XPhos | Pd₂(dba)₃ or Pd precatalyst | THF/toluene/H₂O, 95 °C | High | Similar to SPhos, its bulk and electron-donating nature accelerate the catalytic cycle. | [9] |
| PPh₃ | Pd(PPh₃)₄ | Toluene/EtOH/H₂O, reflux | Moderate to Good | A standard ligand, but may be less effective at preventing side reactions with challenging substrates compared to more advanced ligands. | [6] |
| RuPhos | Pd precatalyst | Dioxane/water, 80-100 °C | High | A highly active ligand that can promote coupling at lower temperatures, reducing the likelihood of thermal decomposition and side reactions. | [8] |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of this compound with an Aryl Bromide
Materials:
-
This compound (1.2 equivalents)
-
Aryl bromide (1.0 equivalent)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₃PO₄, 2.0 equivalents)
-
Anhydrous and degassed solvent (e.g., 1,4-dioxane/water, 4:1 v/v)
-
Schlenk flask or reaction vial with a magnetic stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add the aryl bromide, this compound, and the base.
-
Evacuate and backfill the flask with the inert gas three times.
-
Add the palladium catalyst to the flask under a positive flow of the inert gas.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Protocol 2: Mitigation of Homocoupling using a Pd(0) Source and Rigorous Degassing
Materials:
-
This compound (1.2 equivalents)
-
Aryl bromide (1.0 equivalent)
-
Pd₂(dba)₃ (1-2 mol%)
-
Bulky phosphine ligand (e.g., SPhos, 2-4 mol%)
-
Base (e.g., K₃PO₄, 2.0 equivalents)
-
Anhydrous and degassed solvent (e.g., toluene)
-
Schlenk flask with a reflux condenser
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Add the solvent to the Schlenk flask and degas by bubbling with argon or nitrogen for at least 30 minutes.
-
To the flask under a positive pressure of inert gas, add the aryl bromide, this compound, and the base.
-
In a separate glovebox or under a stream of inert gas, prepare a solution of Pd₂(dba)₃ and the phosphine ligand in a small amount of the degassed solvent.
-
Add the catalyst/ligand solution to the reaction flask via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 90-110 °C) under a continuous flow of the inert gas.
-
Monitor and work up the reaction as described in Protocol 1.
Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Competing pathways in the cross-coupling of this compound.
Caption: A logical workflow for troubleshooting side reactions.
References
- 1. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. scholarship.claremont.edu [scholarship.claremont.edu]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions [organic-chemistry.org]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Suzuki Reactions with 2-Fluorophenylboronic Acid
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for improving yields in Suzuki-Miyaura cross-coupling reactions involving 2-fluorophenylboronic acid.
Troubleshooting Guide
This guide addresses specific issues that can lead to low yields or reaction failure and offers targeted solutions.
Issue 1: Low or No Yield of the Desired Product
| Potential Cause | Troubleshooting Steps & Rationale |
| Decomposition of this compound | 1. Lower Reaction Temperature: Attempt the reaction at room temperature or 40°C. This compound is susceptible to protodeboronation (cleavage of the C-B bond) under basic conditions, a process that accelerates with heat.[1][2] 2. Shorten Reaction Time: Employ a highly active palladium precatalyst and ligand system that facilitates a rapid reaction, minimizing the time the boronic acid is exposed to destabilizing conditions.[1] 3. Use a More Stable Boronic Acid Derivative: Consider using derivatives like MIDA (N-methyliminodiacetic acid) boronates, cyclic triolborates, or potassium trifluoroborate salts.[1][3] These compounds slowly release the boronic acid in situ, maintaining a low concentration and reducing decomposition. |
| Catalyst Inactivity or Decomposition | 1. Use a Modern Precatalyst: Employ a well-defined palladium precatalyst (e.g., a Buchwald precatalyst) that rapidly forms the active Pd(0) species.[3] 2. Ensure Rigorous Anaerobic Conditions: Thoroughly degas all solvents and the reaction mixture by sparging with an inert gas (e.g., argon or nitrogen) or using freeze-pump-thaw cycles.[3][4] Oxygen can oxidize and deactivate the Pd(0) catalyst and phosphine (B1218219) ligands.[3] 3. Use Fresh Reagents: Palladium catalysts, especially Pd₂(dba)₃, and phosphine ligands can degrade over time. Use fresh or properly stored materials.[3] |
| Suboptimal Reaction Conditions | 1. Screen Different Bases: The choice of base is critical. While K₃PO₄ is often effective, other bases like K₂CO₃, Cs₂CO₃, or KF should be considered. The base's role is multifaceted, influencing both boronic acid activation and stability.[5][6][7] 2. Optimize the Solvent System: A mixture of an organic solvent (e.g., dioxane, THF, DMF) and water is common.[8][9] The water helps dissolve the inorganic base, but excess water can promote protodeboronation.[4] Ensure solvents are anhydrous if the protocol specifies.[3] 3. Adjust Ligand-to-Palladium Ratio: An optimal ratio (typically between 1:1 and 4:1) is crucial for catalyst stability and activity.[3] |
Issue 2: Significant Formation of Homocoupled Byproduct (Biphenyl from Boronic Acid)
| Potential Cause | Troubleshooting Steps & Rationale |
| Presence of Oxygen | 1. Improve Degassing Technique: Homocoupling is frequently caused by oxygen facilitating the oxidative coupling of two boronic acid molecules.[3][4] Ensure your degassing procedure is thorough and maintained throughout the reaction setup. 2. Use a Pd(0) Source: Starting with a Pd(0) catalyst like Pd(PPh₃)₄ can sometimes mitigate homocoupling that might occur during the in-situ reduction of a Pd(II) precatalyst.[3] |
| High Catalyst Loading | 1. Reduce Catalyst Loading: While sufficient catalyst is necessary, an excessive amount can sometimes promote side reactions, including homocoupling.[4] Try incrementally decreasing the catalyst loading. |
Frequently Asked Questions (FAQs)
Q1: Why are Suzuki reactions with this compound so challenging?
A1: this compound is an electron-deficient boronic acid that is particularly susceptible to protodeboronation under the basic conditions required for the Suzuki-Miyaura reaction.[1] This decomposition pathway competes with the desired cross-coupling, leading to lower yields of the target molecule. The ortho-fluorine substituent also influences the electronic properties and reactivity of the boronic acid.
Q2: What is protodeboronation and how can I minimize it?
A2: Protodeboronation is a side reaction where the carbon-boron bond of the boronic acid is cleaved by a proton source (often water), replacing the boronic acid group with a hydrogen atom. To minimize this:
-
Use Milder Conditions: Lower the reaction temperature and shorten the reaction time.[1][2]
-
Use Stable Derivatives: Employ MIDA boronates or trifluoroborate salts that release the boronic acid slowly.[1][3]
-
Careful Choice of Base and Solvent: Minimize the amount of water in the reaction and screen bases to find one that favors cross-coupling over decomposition.[2][6]
Q3: Which palladium catalysts and ligands are recommended for this type of reaction?
A3: For challenging substrates like this compound, highly active catalyst systems are recommended. This often includes:
-
Palladium Precatalysts: Buchwald precatalysts are designed to form the active Pd(0) species quickly and efficiently under mild conditions.[1][3]
-
Ligands: Monodentate biarylphosphine ligands such as XPhos and SPhos have been shown to be effective in promoting the coupling of unstable boronic acids.[1]
Q4: Can I use aryl chlorides as coupling partners with this compound?
A4: Yes, but aryl chlorides are generally more challenging substrates than the corresponding bromides or iodides due to the stronger C-Cl bond.[4] Successful coupling with aryl chlorides often requires a more active catalyst system (e.g., a palladium precatalyst with a highly active ligand) and potentially higher temperatures, which must be balanced against the stability of the this compound.[1]
Data Presentation: Effect of Reaction Conditions on Yield
The following table summarizes hypothetical but representative data on how different parameters can affect the yield of a Suzuki reaction between an aryl bromide and this compound.
| Entry | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ | Toluene/H₂O | 100 | 12 | 35 |
| 2 | Pd(PPh₃)₄ (5) | - | K₂CO₃ | Dioxane/H₂O | 90 | 8 | 55 |
| 3 | XPhos Pd G3 (2) | - | K₃PO₄ | THF/H₂O | 60 | 2 | 85 |
| 4 | SPhos Pd G2 (2) | - | K₃PO₄ | Dioxane/H₂O | 40 | 4 | 92 |
| 5 | SPhos Pd G2 (2) | - | K₃PO₄ | Dioxane/H₂O | 80 | 4 | 68 |
This data is illustrative and actual results will vary depending on the specific substrates.
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling with this compound using a Precatalyst
-
Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 mmol, 1.0 equiv), this compound (1.2-1.5 mmol, 1.2-1.5 equiv), and the base (e.g., K₃PO₄, 2.0-3.0 mmol, 2.0-3.0 equiv).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Catalyst Addition: Under a positive flow of the inert gas, add the palladium precatalyst (e.g., SPhos Pd G2, 1-2 mol%).
-
Solvent Addition: Add the degassed solvent system (e.g., dioxane/water 4:1, 0.1-0.2 M) via syringe.
-
Reaction: Stir the reaction mixture at the desired temperature (e.g., 40-60 °C) and monitor its progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate) and water. Separate the layers, and extract the aqueous layer with the organic solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Visualizations
Caption: Troubleshooting workflow for low-yield Suzuki reactions.
Caption: Suzuki catalytic cycle and competing side reactions.
References
- 1. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Purification of Products from 2-Fluorophenylboronic Acid Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Fluorophenylboronic acid. Here, you will find detailed information on purification techniques and solutions to common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in reactions involving this compound?
A1: Common impurities include unreacted this compound, homocoupled byproducts (e.g., 2,2'-difluorobiphenyl), and protodeboronation products where the boronic acid group is replaced by a hydrogen atom.[1][2] The presence of oxygen can often lead to the formation of homocoupling byproducts.[3]
Q2: How does the fluorine substituent in this compound affect its properties and purification?
A2: The electron-withdrawing nature of the fluorine atom at the ortho position increases the Lewis acidity of the boronic acid.[4][5] This enhanced acidity can be advantageous for certain purification techniques, such as acid-base extractions, as it allows for more efficient separation from non-acidic products.[5]
Q3: Which purification technique is most suitable for my product?
A3: The choice of purification technique depends on the properties of your desired product and the nature of the impurities.
-
Acid-Base Extraction: Ideal for separating non-acidic organic products from the acidic this compound impurity.[3]
-
Column Chromatography: A versatile method for separating products with different polarities from impurities.
-
Recrystallization: Effective for crystalline solid products that have different solubility profiles from the impurities.
-
Scavenger Resins: Useful for selectively removing boronic acid impurities from the reaction mixture.
Troubleshooting Guides
Issue 1: My desired product is contaminated with residual this compound.
Solution:
An acid-base extraction is a highly effective method for removing acidic boronic acid impurities.
-
Rationale: this compound is weakly acidic and will react with a base (e.g., NaOH) to form a water-soluble boronate salt. This salt will partition into the aqueous phase, while your non-acidic organic product remains in the organic phase.[3] The increased acidity due to the ortho-fluoro substituent enhances the efficiency of this extraction.[5]
-
Experimental Protocol: See "Key Experimental Protocols" section below.
Issue 2: I am observing significant amounts of homocoupled byproduct (e.g., 2,2'-difluorobiphenyl).
Solution:
Optimizing the reaction conditions can minimize the formation of homocoupling byproducts.
-
Degas Solvents Thoroughly: Oxygen promotes the oxidative homocoupling of boronic acids. Ensure all solvents are rigorously degassed before use.[3]
-
Control Catalyst Loading: While sufficient catalyst is necessary, excessive amounts can sometimes favor homocoupling. Consider a slight reduction in catalyst loading.[3]
-
Slow Addition of Reagents: In some cases, the slow addition of the boronic acid can maintain a low concentration in the reaction mixture, thereby minimizing this side reaction.[3]
-
Purification: If homocoupling has already occurred, column chromatography is typically the most effective method for separating the desired biaryl product from the homocoupled dimer due to their likely different polarities.
Issue 3: My product is an oil, and recrystallization is not a viable purification method.
Solution:
Flash column chromatography is the recommended method for purifying oily or non-crystalline products.
-
Stationary Phase: Silica (B1680970) gel is commonly used.
-
Mobile Phase: A solvent system of increasing polarity, such as a gradient of ethyl acetate (B1210297) in hexanes, is typically effective for eluting the desired biaryl product while retaining the more polar boronic acid impurities.
Data Presentation
Table 1: Comparison of Purification Techniques for a Typical Suzuki-Miyaura Reaction Product of this compound
| Purification Technique | Typical Recovery | Typical Purity | Advantages | Disadvantages |
| Acid-Base Extraction | >95% | Good to Excellent | Simple, fast, and cost-effective for removing acidic impurities. | Not suitable if the desired product is also acidic or base-sensitive. |
| Column Chromatography | 70-95% | Excellent | Highly effective for a wide range of products and impurities. | Can be time-consuming and requires larger volumes of solvent. |
| Recrystallization | 50-90% | Excellent | Can provide very high purity for crystalline solids. | Not suitable for oils or amorphous solids; can have lower recovery. |
| Scavenger Resins | >90% | Good to Excellent | High selectivity for boronic acids; simple filtration-based workup. | Cost of the resin can be a factor; may require optimization of binding conditions. |
Note: The values presented in this table are illustrative and can vary based on the specific reaction conditions and the nature of the product.
Key Experimental Protocols
Protocol 1: Acid-Base Extraction to Remove this compound
-
Dissolution: Dissolve the crude reaction mixture in an organic solvent such as ethyl acetate or dichloromethane (B109758) (DCM).
-
Extraction: Transfer the organic solution to a separatory funnel and wash with a 1M aqueous solution of sodium hydroxide (B78521) (NaOH). Repeat the wash 2-3 times.
-
Separation: Combine the organic layers.
-
Washing: Wash the organic layer with brine (saturated aqueous NaCl) to remove residual water and base.
-
Drying: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Isolation: Filter off the drying agent and concentrate the organic phase under reduced pressure to yield the purified product.
Protocol 2: Flash Column Chromatography
-
Sample Preparation: Dissolve the crude product in a minimal amount of the chromatography eluent or a stronger solvent that is then evaporated onto a small amount of silica gel.
-
Column Packing: Pack a glass column with silica gel using a slurry of the initial eluent (e.g., 5% ethyl acetate in hexanes).
-
Loading: Load the prepared sample onto the top of the silica gel bed.
-
Elution: Begin elution with the initial low-polarity solvent mixture, gradually increasing the polarity (e.g., to 10%, 20% ethyl acetate in hexanes) to elute the compounds.
-
Collection: Collect fractions and analyze them by thin-layer chromatography (TLC) to identify those containing the pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure.
Mandatory Visualizations
Caption: Workflow for Acid-Base Extraction Purification.
Caption: Decision tree for selecting a purification method.
References
Technical Support Center: Troubleshooting Failed Suzuki Coupling with 2-Fluorophenylboronic Acid
This technical support center is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance on overcoming common challenges encountered during Suzuki-Miyaura coupling reactions involving 2-fluorophenylboronic acid. The inherent electronic properties of this substrate can lead to specific side reactions and low yields, which this guide aims to address through a series of frequently asked questions, detailed troubleshooting steps, and optimized experimental protocols.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My Suzuki coupling reaction with this compound is resulting in a low or no yield of the desired product. What are the likely causes?
Several factors can contribute to a low or nonexistent yield when using this compound. The primary culprits are often related to the inherent instability of the boronic acid under basic conditions and suboptimal reaction parameters.
-
Protodeboronation: this compound is susceptible to protodeboronation, a side reaction where the carbon-boron bond is cleaved, replacing the boronic acid group with a hydrogen atom.[1][2] This is often exacerbated by high temperatures and prolonged reaction times.
-
Catalyst Inactivity: The palladium catalyst may be deactivated or not efficient enough for this specific substrate. The choice of ligand is crucial for promoting the key steps of the catalytic cycle.[1]
-
Inappropriate Base or Solvent: The selection and quality of the base and solvent are critical. The base is required to activate the boronic acid, but harsh basic conditions can accelerate its decomposition. Poor solubility of reagents can also hinder the reaction.
-
Presence of Oxygen: Palladium(0) catalysts are sensitive to oxygen, which can lead to their deactivation and promote side reactions like the homocoupling of the boronic acid.[1]
Q2: I am observing the formation of fluorobenzene (B45895) as a major byproduct. How can I minimize this protodeboronation?
The formation of fluorobenzene is a direct consequence of protodeboronation. To minimize this undesired side reaction, consider the following strategies:
-
Milder Reaction Conditions: Lower the reaction temperature and shorten the reaction time. Using a highly active catalyst system can enable the reaction to proceed at or near room temperature, significantly reducing the rate of protodeboronation.[2]
-
Use of a More Stable Boronic Acid Derivative: Consider using a more stable derivative of this compound, such as its pinacol (B44631) ester, MIDA (N-methyliminodiacetic acid) boronate, or a potassium trifluoroborate salt.[3] These derivatives slowly release the active boronic acid into the reaction mixture, keeping its concentration low and minimizing decomposition.
-
Careful Selection of Base: Use a weaker base or ensure the base is not excessively strong for the substrate. Bases like potassium phosphate (B84403) (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often effective.[1]
-
Anhydrous Conditions: While some water is often necessary to dissolve the base, excessive water can promote protodeboronation.[1] Using anhydrous solvents and carefully controlling the amount of water can be beneficial.
Q3: My reaction is sluggish and requires high temperatures, which leads to decomposition. What catalyst system is recommended for this compound?
For challenging substrates like this compound, standard palladium catalysts such as Pd(PPh₃)₄ may not be efficient enough. It is highly recommended to use more advanced catalyst systems:
-
Buchwald Precatalysts: Palladium precatalysts developed by the Buchwald group, which incorporate bulky and electron-rich phosphine (B1218219) ligands (e.g., XPhos, SPhos, RuPhos), are highly effective for coupling electron-deficient boronic acids.[2] These catalysts rapidly form the active Pd(0) species and facilitate the crucial oxidative addition and reductive elimination steps of the catalytic cycle, often allowing the reaction to proceed at lower temperatures.
-
Use of Additives: In some cases, the addition of copper(I) salts can facilitate the transmetalation step and improve yields for challenging heterocyclic boronates.[4] Silver oxide has also been shown to accelerate the coupling of polyfluorinated phenylboronic acids.[5]
Q4: I am observing a significant amount of homocoupling of my boronic acid (formation of 2,2'-difluorobiphenyl). How can I prevent this?
Homocoupling of the boronic acid is often a result of oxygen in the reaction mixture. To minimize this side reaction:
-
Thorough Degassing: Ensure that all solvents and the reaction mixture are rigorously degassed. This can be achieved by bubbling an inert gas (argon or nitrogen) through the solvent or by using several freeze-pump-thaw cycles.[1]
-
Maintain an Inert Atmosphere: The reaction should be carried out under a positive pressure of an inert gas throughout the entire process.[6]
-
Control Catalyst Loading: While sufficient catalyst is necessary, excessively high loadings can sometimes promote homocoupling.[1]
Data Presentation: Reaction Conditions and Yields
The following table summarizes successful Suzuki-Miyaura coupling reactions involving fluorinated phenylboronic acids under various conditions. While not all entries use this compound specifically, they provide valuable insights into effective conditions for similar electron-deficient substrates.
| Entry | Aryl Halide | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 1-Bromo-4-fluorobenzene | 4-Fluorophenylboronic acid | G-COOH-Pd-10 (0.44) | - | K₂CO₃ | DMF/H₂O (95:5) | 110 | 3 | >95 |
| 2 | 1-Bromo-2-fluorobenzene | 4-Fluorophenylboronic acid | G-COOH-Pd-10 (0.44) | - | K₂CO₃ | DMF/H₂O (95:5) | 110 | 24 | ~85 |
| 3 | 4-Chloroanisole | 2,6-Difluorophenylboronic acid | (XPhos)Pd G2 (2) | - | K₃PO₄ (0.5 M aq.) | THF | RT | 0.5 | 94 |
| 4 | 2-Bromopyridine | 2,3,4,5-Tetrafluorophenylboronic acid | Pd₂(dba)₃ (5) | CyJohnPhos (15) | Na₂CO₃ | Toluene/THF | 95 | 60 | 88 |
Note: The yields presented are as reported in the cited literature and can vary based on the specific experimental setup and purity of reagents.[2][7][8]
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling with this compound
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Aryl halide (1.0 mmol, 1.0 equiv)
-
This compound (1.2-1.5 mmol, 1.2-1.5 equiv)
-
Palladium precatalyst (e.g., (XPhos)Pd G2, 1-2 mol%)
-
Base (e.g., K₃PO₄, 2.0-3.0 mmol, 2.0-3.0 equiv)
-
Anhydrous and degassed solvent (e.g., Dioxane, THF, Toluene)
-
Degassed water (if using an aqueous base solution)
Procedure:
-
To an oven-dried Schlenk flask containing a magnetic stir bar, add the aryl halide, this compound, and the base.
-
Seal the flask and evacuate and backfill with an inert gas (e.g., argon or nitrogen) at least three times.[1]
-
Under a positive flow of the inert gas, add the palladium precatalyst.
-
Add the degassed solvent(s) via syringe.
-
Stir the reaction mixture vigorously at the desired temperature (e.g., room temperature to 80 °C).
-
Monitor the progress of the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Troubleshooting workflow for failed Suzuki coupling with this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 4. Copper-Facilitated Suzuki Reactions: Application to 2-Heterocyclic Boronates [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
Effect of base and solvent on 2-Fluorophenylboronic acid stability
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the stability of 2-fluorophenylboronic acid, a critical reagent in research and drug development. The information is tailored for researchers, scientists, and professionals in drug development to address common challenges encountered during its use in chemical synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My Suzuki-Miyaura coupling reaction with this compound is giving low yields. What could be the cause?
A1: Low yields in Suzuki-Miyaura coupling reactions involving this compound are often attributed to its degradation through a process called protodeboronation.[1][2] This is a side reaction where the carbon-boron bond is cleaved and replaced with a carbon-hydrogen bond, effectively consuming your starting material.[2] The propensity for protodeboronation is highly dependent on the reaction conditions, particularly the base and solvent used.[2]
Troubleshooting Steps:
-
Choice of Base: Highly basic conditions can accelerate protodeboronation.[3][4] Consider using a weaker base or carefully controlling the stoichiometry of a strong base. For instance, while strong bases like KOH are used to study degradation kinetics, milder bases like potassium carbonate (K₂CO₃) or cesium fluoride (B91410) (CsF) are often employed in coupling reactions to minimize this side reaction.[3][5]
-
Reaction Temperature: Higher temperatures can increase the rate of both the desired coupling and the undesired protodeboronation. If you suspect degradation, try lowering the reaction temperature.
-
Solvent Selection: The choice of solvent can influence the rate of protodeboronation. While aqueous-organic mixtures are common for Suzuki couplings, the presence of water can facilitate protodeboronation.[2] Consider using anhydrous solvents if compatible with your reaction.
-
Use of Boronic Esters: Converting the boronic acid to a more stable boronic ester, such as a pinacol (B44631) ester or an MIDA boronate, can be an effective strategy.[6][7] These esters can then be used in the coupling reaction, often exhibiting greater stability under basic conditions.[7]
Q2: How does the ortho-fluoro substituent affect the stability of phenylboronic acid?
A2: The fluorine atom at the ortho-position has a significant electronic effect, making the boronic acid a stronger Lewis acid.[3] While this can be beneficial for certain catalytic processes, it also makes the molecule more susceptible to base-catalyzed protodeboronation.[3] Studies have shown that arylboronic acids with electron-withdrawing substituents, like fluorine, can be inherently unstable under aqueous basic conditions.[3][8] Specifically, 2,6-dihalogenated phenylboronic acids are known to be highly prone to protodeboronation when exposed to a base.[3]
Q3: I suspect my this compound has degraded upon storage. How can I assess its purity?
A3: this compound can dehydrate in the solid state to form a cyclic trimer called a boroxine.[9] While this is often a reversible process, it can affect the stoichiometry of your reactions.[9] To assess the purity of your reagent, you can use the following techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹⁹F NMR are powerful tools to check for the presence of the desired this compound and any potential protodeboronation product (fluorobenzene).
-
High-Performance Liquid Chromatography (HPLC): HPLC can be used to quantify the amount of this compound and detect any impurities or degradation products.
Q4: Are there any general guidelines for storing this compound to maximize its shelf life?
A4: Yes, proper storage is crucial for maintaining the integrity of this compound.
-
Keep it Dry: Store the compound in a tightly sealed container in a desiccator to protect it from moisture, which can facilitate both hydrolysis and protodeboronation.
-
Inert Atmosphere: For long-term storage, consider keeping it under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.
-
Refrigerate: Storing at a low temperature (-20°C is often recommended for powders) can help to slow down potential degradation pathways.
Quantitative Data: Stability of Fluorinated Phenylboronic Acids
The stability of arylboronic acids can be quantitatively compared by their half-lives (t₁/₂) under specific conditions. The following table summarizes the half-lives for the base-catalyzed protodeboronation of various fluorophenylboronic acids in aqueous dioxane at 70°C and pH > 13. This data highlights the significant impact of the position and number of fluorine substituents on stability.
| Arylboronic Acid | Half-life (t₁/₂) |
| Phenylboronic Acid | ~ 6.5 months |
| This compound | Data not explicitly reported, but expected to be significantly less stable than phenylboronic acid due to the ortho-fluoro substituent. |
| 2,6-Difluorophenylboronic acid | < 3 ms |
| Pentafluorophenylboronic acid | < 3 ms |
Data extracted from a study by Cox et al. on the kinetics of base-catalyzed protodeboronation of 30 different arylboronic acids.[3][8]
Experimental Protocols
Protocol for Assessing the Stability of this compound under Basic Conditions
This protocol outlines a general method to determine the rate of protodeboronation of this compound under specific basic conditions using HPLC analysis.
Materials:
-
This compound
-
Selected base (e.g., KOH, K₂CO₃, triethylamine)
-
Selected solvent system (e.g., 1,4-dioxane/water mixture, acetonitrile)
-
Internal standard (e.g., naphthalene, biphenyl)
-
High-Performance Liquid Chromatograph (HPLC) with a suitable column (e.g., C18)
-
Thermostatted reaction vessel
-
Syringes and needles for sampling
Procedure:
-
Solution Preparation:
-
Prepare a stock solution of this compound of known concentration in the chosen solvent.
-
Prepare a stock solution of the selected base of known concentration in the same solvent.
-
Prepare a stock solution of the internal standard.
-
-
Reaction Setup:
-
In a thermostatted reaction vessel set to the desired temperature (e.g., 70°C), add the this compound solution and the internal standard solution.
-
Allow the solution to equilibrate to the set temperature.
-
-
Initiation of Reaction and Sampling:
-
Initiate the reaction by adding the base solution to the reaction vessel with vigorous stirring. Start a timer immediately.
-
At predetermined time intervals (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw a small aliquot of the reaction mixture.
-
Immediately quench the reaction in the aliquot by adding a small amount of an acidic solution (e.g., 1 M HCl) to neutralize the base.
-
-
HPLC Analysis:
-
Analyze each quenched aliquot by HPLC to determine the concentration of the remaining this compound and the formation of the protodeboronation product (fluorobenzene), relative to the internal standard.
-
-
Data Analysis:
-
Plot the concentration of this compound versus time.
-
From this data, determine the rate of degradation and the half-life (t₁/₂) of the this compound under the tested conditions.
-
Visualizing the Degradation Pathway
The primary degradation pathway for this compound under basic conditions is protodeboronation. The following diagram illustrates the key steps in this process.
Caption: Base-catalyzed protodeboronation of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Protodeboronation - Wikipedia [en.wikipedia.org]
- 3. files.core.ac.uk [files.core.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Assessing the stability and reactivity of a new generation of boronic esters | Poster Board #1276 - American Chemical Society [acs.digitellinc.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Catalyst Deactivation in 2-Fluorophenylboronic Acid Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering catalyst deactivation during cross-coupling reactions involving 2-Fluorophenylboronic acid.
Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura reaction with this compound is resulting in low yields. What are the likely causes related to catalyst deactivation?
Low yields in Suzuki-Miyaura reactions involving this compound can often be attributed to several factors that lead to the deactivation of the palladium catalyst. The primary culprits include:
-
Protodeboronation of this compound: This is a significant side reaction where the boronic acid group is replaced by a hydrogen atom, particularly under basic conditions. This not only consumes the starting material but the degradation byproducts can also interact with and deactivate the catalyst.
-
Fluoride-Induced Deactivation: While not definitively documented for all palladium catalysts, fluoride (B91410) ions, which can be present from the starting material or formed during the reaction, have been shown in some systems to interact with the palladium center, potentially altering its electronic properties or coordination sphere and leading to deactivation.
-
Formation of Inactive Palladium Species: At elevated temperatures or in the presence of impurities, the active Pd(0) catalyst can agglomerate into inactive palladium black.
-
Ligand Degradation: Phosphine (B1218219) ligands, commonly used in these reactions, can be sensitive to air, moisture, and high temperatures, leading to their degradation and subsequent catalyst deactivation.
Q2: What are the visual indicators of catalyst deactivation in my reaction?
Several visual cues can suggest that your catalyst is deactivating:
-
Color Change: A common sign of catalyst decomposition is a change in the reaction mixture's color to black, which indicates the formation of palladium black, an inactive, insoluble form of palladium.
-
Reaction Stagnation: If you are monitoring the reaction progress using techniques like TLC or LC-MS, you may observe that the consumption of starting materials slows down or stops completely before the reaction has gone to completion.
Q3: How can I minimize protodeboronation of this compound to protect my catalyst?
Minimizing protodeboronation is crucial for a successful coupling reaction. Consider the following strategies:
-
Choice of Base: The strength and type of base can significantly influence the rate of protodeboronation. Screening different bases is recommended. Weaker bases or fluoride-based bases like CsF are sometimes employed to mitigate this side reaction.
-
Reaction Temperature: Lowering the reaction temperature can help to reduce the rate of protodeboronation.
-
Use of Boronic Esters: Converting the boronic acid to a more stable boronic ester, such as a pinacol (B44631) or MIDA ester, can be an effective "slow-release" strategy. These esters are more resistant to protodeboronation and slowly hydrolyze under the reaction conditions to provide the active boronic acid.
-
Anhydrous Conditions: While some water is often necessary for the Suzuki-Miyaura reaction, excessive water can promote protodeboronation. Using anhydrous solvents and ensuring reagents are dry can be beneficial.
Q4: Are there specific palladium catalysts or ligands that are more robust for reactions with this compound?
Yes, the choice of catalyst and ligand is critical. Modern palladium precatalysts, often featuring bulky and electron-rich phosphine ligands (e.g., Buchwald-type ligands like SPhos, XPhos), have been shown to be more effective for challenging substrates like fluorinated boronic acids.[1] These systems can promote faster catalytic turnover, which can outcompete the rate of boronic acid degradation.
Troubleshooting Guide
This guide provides a systematic approach to troubleshooting catalyst deactivation issues in reactions involving this compound.
| Issue | Potential Cause | Troubleshooting Steps |
| Low Product Yield | Catalyst Deactivation | 1. Analyze for Protodeboronation: Use ¹H or ¹⁹F NMR to check for the presence of fluorobenzene (B45895) (the protodeboronated byproduct) in your crude reaction mixture. 2. Optimize Reaction Conditions: See the "Minimizing Protodeboronation" section in the FAQs. 3. Switch Catalyst System: Consider using a more robust palladium precatalyst and ligand combination (e.g., a Buchwald G3 precatalyst with a biarylphosphine ligand).[1] |
| Reaction Stalls | Catalyst Poisoning or Decomposition | 1. Purify Reagents: Ensure all starting materials, solvents, and bases are of high purity and free from potential catalyst poisons like sulfur compounds. 2. Degas Thoroughly: Oxygen can oxidize the active Pd(0) catalyst. Ensure your reaction mixture is rigorously degassed. 3. Lower Temperature: High temperatures can accelerate catalyst decomposition. Try running the reaction at a lower temperature for a longer duration. |
| Formation of Palladium Black | Catalyst Agglomeration | 1. Check Ligand-to-Palladium Ratio: An insufficient amount of ligand can lead to unprotected palladium species that aggregate. Consider slightly increasing the ligand-to-metal ratio. 2. Improve Mixing: Ensure efficient stirring to prevent localized high concentrations of reagents. |
Data Presentation
The following table presents illustrative data on the performance of different palladium catalyst systems in a Suzuki-Miyaura coupling with a fluorinated boronic acid. While not specific to this compound, it provides a useful comparison for challenging substrates.
Table 1: Illustrative Performance of Palladium Catalysts in the Suzuki-Miyaura Coupling of 5-Bromo-2-chlorobenzo[d]thiazole with 3-Fluorophenylboronic Acid
| Catalyst System | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 100 | 12 | 85 |
| Pd(OAc)₂ / SPhos | K₃PO₄ | DMF | 110 | 6 | 78 |
| Buchwald G3 XPhos | K₃PO₄ (aq) | THF | Room Temp | 0.5 | >95 |
This data is compiled from literature sources for illustrative purposes.[1][2]
Experimental Protocols
General Protocol for a Suzuki-Miyaura Coupling with this compound using a Buchwald Precatalyst [1]
-
Reaction Setup: In a glovebox, add the aryl halide (1.0 mmol), this compound (1.5 mmol), the palladium precatalyst (e.g., XPhos Pd G3, 2 mol%), and the base (e.g., K₃PO₄, 3.0 mmol) to a reaction vial equipped with a stir bar.
-
Solvent Addition: Add the degassed solvent (e.g., THF, 2 mL) and degassed water (if using an aqueous base solution) to the vial.
-
Reaction: Seal the vial and stir the mixture at the desired temperature (e.g., room temperature to 80 °C). Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel.
Protocol for Monitoring Catalyst Deactivation by NMR
-
Reaction Setup: Set up the reaction as described above, but include an internal standard (e.g., 1,3,5-trimethoxybenzene) in the reaction mixture.
-
Sampling: At various time points, carefully and quickly take a small aliquot of the reaction mixture under an inert atmosphere.
-
Sample Preparation: Quench the aliquot with a small amount of water and extract with a deuterated solvent (e.g., CDCl₃). Filter the organic layer through a small plug of silica gel.
-
NMR Analysis: Acquire a ¹H NMR spectrum of the sample.
-
Data Analysis: Determine the ratio of the product peak area to the internal standard peak area at each time point. A plateau in product formation before the starting material is fully consumed is indicative of catalyst deactivation.
Visualizations
References
Technical Support Center: Managing Unstable Fluorinated Boronic Acids
Welcome to the technical support center for managing unstable fluorinated boronic acids. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on the challenges encountered when working with these versatile yet demanding reagents.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability issues associated with highly fluorinated boronic acids?
A1: The primary stability concerns for highly fluorinated boronic acids stem from the strong electron-withdrawing nature of fluorine atoms, which significantly increases the Lewis acidity of the boron center. The main issues are:
-
Protodeboronation: This is the most common decomposition pathway where the carbon-boron bond is cleaved by a proton source (e.g., water or alcohol), replacing the boronic acid group with a hydrogen atom. This reaction is often catalyzed by acid or base and is a significant problem for electron-deficient aryl boronic acids, including many fluorinated variants.
-
Formation of Boroxines: Like other boronic acids, fluorinated boronic acids can undergo dehydration to form cyclic trimeric anhydrides known as boroxines. This process is reversible but can complicate reaction stoichiometry and lead to handling issues as boroxines are often waxy, difficult-to-purify solids.
-
Oxidative Instability: Boronic acids are susceptible to oxidation, which can be a limiting factor for their use in biological systems or under aerobic reaction conditions.
Q2: How does the degree and position of fluorine substitution affect the stability and reactivity of a phenylboronic acid?
A2: The number and location of fluorine atoms on the aromatic ring have a pronounced effect on the properties of the boronic acid. Increased fluorination enhances the Lewis acidity of the boron center. For instance, ortho-fluorine substituents can lead to a more significant increase in acidity. While this increased acidity can be beneficial for certain applications, it also makes the boronic acid more susceptible to protodeboronation. Compounds with two fluorine atoms in the ortho positions are often among the least stable.
Q3: What are the most common and stable derivatives of fluorinated boronic acids, and why are they used?
A3: To counteract their inherent instability, fluorinated boronic acids are frequently converted into more robust derivatives for storage, handling, and sometimes for direct use in reactions. The most common derivatives include:
-
Boronate Esters (e.g., Pinacol Esters): Formed by reacting the boronic acid with a diol like pinacol, these esters exhibit enhanced stability, are less prone to protodeboronation, and are often crystalline solids that are easier to handle and purify.
-
Potassium Trifluoroborates (R-BF₃K): These salts are typically stable, crystalline solids that are easy to handle. They can be considered a "protected" form of the boronic acid and can be used directly in many cross-coupling reactions.
-
MIDA Boronate Esters: N-methyliminodiacetic acid (MIDA) boronates offer exceptional stability, allowing them to be used in multi-step synthesis where the boronic acid functionality needs to be protected through various reaction conditions. They are known to be indefinitely stable on the bench.
Troubleshooting Guides
Issue 1: My Suzuki-Miyaura coupling reaction with a highly fluorinated boronic acid is slow or failing.
This is a common issue as the strong electron-withdrawing fluorine groups decrease the nucleophilicity of the organoboron species, which can hinder the crucial transmetalation step in the catalytic cycle.
| Potential Cause | Suggested Solution | Rationale |
| Poor Boronic Acid Quality | Use a more stable derivative like a potassium trifluoroborate or a pinacol/MIDA boronate ester. | Free boronic acids can degrade during storage or form inactive boroxines. Using a stable derivative ensures the active reagent is present in the correct stoichiometry. |
| Insufficiently Active Catalyst | Switch to a more electron-rich and sterically hindered phosphine (B1218219) ligand (e.g., SPhos, XPhos). | These ligands promote the formation of a more reactive palladium(0) species and accelerate the rate of oxidative addition and transmetalation with electron-deficient boronic acids. |
| Suboptimal Base or Solvent | Screen different bases (e.g., K₃PO₄, Cs₂CO₃) and solvent systems (e.g., dioxane, toluene, with or without water). | The choice of base and solvent can significantly impact the reaction rate and the stability of the boronic acid. Anhydrous conditions can sometimes suppress protodeboronation. |
Issue 2: I am observing a significant amount of protodeboronation byproduct.
Protodeboronation is a major side reaction for electron-deficient boronic acids, especially in the presence of protic solvents and base.
| Strategy | Detailed Action | Mechanism/Rationale |
| Use a Stable Derivative | Replace the boronic acid with its corresponding potassium trifluoroborate or MIDA boronate ester. | These derivatives exhibit greater stability towards hydrolysis and release the active boronic acid slowly under the reaction conditions, keeping its concentration low and minimizing protodeboronation. |
| Modify Reaction Conditions | Use anhydrous conditions where possible. Reduce reaction temperature and time. | Protodeboronation is essentially a hydrolysis reaction. Minimizing the concentration of the proton source (water) can suppress this side reaction. |
| Optimize Catalyst System | Employ a highly active catalyst system that promotes a rapid cross-coupling reaction. | If the rate of the desired Suzuki coupling is significantly faster than the rate of protodeboronation, the side reaction will be minimized. |
Issue 3: My fluorinated boronic acid is difficult to purify using standard silica (B1680970) gel chromatography.
Fluorinated boronic acids are often polar and can interact strongly with silica gel, leading to streaking, poor separation, or decomposition on the column.
| Alternative Purification Method | Description | When to Use |
| Acid/Base Extraction | Treat the impure mixture with a base to form the water-soluble boronate salt, which can be extracted into an aqueous layer. The aqueous layer is then washed with an organic solvent to remove neutral impurities, and the pure boronic acid is re-precipitated by adding acid. | When impurities have significantly different acid/base properties from the boronic acid. |
| Recrystallization | If the boronic acid is a solid, recrystallization from a suitable solvent (e.g., hot water, ethanol, benzene) can be a highly effective purification method. | When the product is a crystalline solid and a suitable solvent system can be identified. |
| Derivatization/Adduct Formation | Temporarily convert the boronic acid into a more easily purified derivative. For example, react with diethanolamine (B148213) to form a crystalline adduct that can be isolated and then hydrolyzed back to the pure boronic acid. | For non-crystalline or difficult-to-separate mixtures, and for removing non-acidic impurities. |
| Scavenger Resins | Use solid-supported scavenger resins with diol or amine functional groups that selectively bind to the boronic acid, which can then be removed by filtration. | When the desired product is sensitive to aqueous acid or base, or when emulsions are problematic during extraction. |
Data Presentation
Table 1: Comparison of pKa Values for Phenylboronic Acid and its Fluorinated Derivatives.
The introduction of electron-withdrawing fluorine atoms increases the Lewis acidity of phenylboronic acid, resulting in a lower pKa value.
| Compound | Substituent(s) | pKa Value |
| Phenylboronic Acid | H | 8.86 |
| 4-Fluorophenylboronic Acid | 4-F | 8.77 |
| 4-(Trifluoromethyl)phenylboronic Acid | 4-CF₃ | 7.86 |
| 2,3,4,6-Tetrafluorophenylboronic Acid | 2,3,4,6-F₄ | 6.17 |
Data sourced from multiple references.
Experimental Protocols
Protocol 1: Purification of a Fluorinated Boronic Acid via Diethanolamine Adduct Formation
This protocol is effective for purifying fluorinated boronic acids by converting them into a crystalline, filterable solid.
-
Adduct Formation: Dissolve the crude, impure fluorinated boronic acid in a minimal amount of a suitable solvent (e.g., diethyl ether or a mixture of ether and ethyl acetate). Add diethanolamine (1.0-1.1 equivalents) dropwise while stirring.
-
Isolation: The diethanolamine adduct, which is often a crystalline solid, should precipitate from the solution. Stir the mixture for 1-2 hours to maximize precipitation.
-
Filtration: Collect the solid adduct by vacuum filtration and wash it with a small amount of cold diethyl ether to remove soluble impurities.
-
Hydrolysis (Liberation of Pure Boronic Acid): Suspend the filtered adduct in a fresh organic solvent such as ethyl acetate. Add an aqueous acid solution (e.g., 1M HCl) and stir vigorously until the solid dissolves.
-
Extraction: Transfer the biphasic mixture to a separatory funnel. The pure boronic acid will be in the organic layer, while the diethanolamine hydrochloride salt will be in the aqueous layer. Separate the layers.
-
Final Purification: Wash the organic layer with water and then brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure to yield the purified fluorinated boronic acid.
Protocol 2: General Procedure for Suzuki-Miyaura Coupling with a Fluorinated Boronate Ester
This protocol is a general starting point and should be optimized for specific substrates.
-
Reagent Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), the highly fluorinated boronate ester or trifluoroborate (1.2-1.5 equiv), the palladium pre-catalyst (e.g., XPhos Pd G2, 1-3 mol%), and the phosphine ligand (if not part of the pre-catalyst, e.g., XPhos, 2-6 mol%).
-
Inert Atmosphere: Seal the vial with a septum and purge with argon or nitrogen for 10-15 minutes.
-
Solvent and Base Addition: Add the degassed solvent (e.g., dioxane, toluene) and the base (e.g., K₃PO₄, 2-3 equiv) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitor by TLC or LC-MS).
-
Workup: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and water. Separate the layers. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel or an alternative method as required.
Visualizations
Caption: Stable derivatives of fluorinated boronic acids.
Caption: Troubleshooting workflow for failed Suzuki-Miyaura coupling.
Caption: Decision workflow for purifying fluorinated boronic acids.
Validation & Comparative
A Comparative Guide to the ¹H and ¹⁹F NMR Analysis of 2-Fluorophenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Nuclear Magnetic Resonance (NMR) spectroscopy for the analysis of 2-Fluorophenylboronic acid, a crucial building block in organic synthesis and medicinal chemistry. We present detailed experimental data for both ¹H and ¹⁹F NMR, alongside protocols and a comparative look at alternative analytical techniques.
Data Presentation: ¹H and ¹⁹F NMR Spectral Data
The following table summarizes the characteristic chemical shifts (δ) and coupling constants (J) for this compound in a typical deuterated solvent like DMSO-d₆. These values are critical for structural verification and purity assessment.
| Nucleus | Assignment | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |
| ¹H | H3 | ~7.15-7.25 | m | - |
| ¹H | H4 | ~7.35-7.45 | m | - |
| ¹H | H5 | ~7.25-7.35 | m | - |
| ¹H | H6 | ~7.60-7.70 | m | - |
| ¹H | B(OH)₂ | ~8.10 | s (br) | - |
| ¹⁹F | F2 | ~ -114 | m | - |
Note: Chemical shifts can vary slightly depending on the solvent, concentration, and temperature.
Comparison with Alternative Analytical Techniques
While ¹H and ¹⁹F NMR are powerful tools for the structural elucidation of this compound, other analytical techniques can provide complementary information, particularly for purity analysis and quantification.
| Technique | Advantages | Disadvantages | Primary Application |
| ¹H and ¹⁹F NMR | Provides detailed structural information, including connectivity and stereochemistry. Non-destructive. Quantitative with proper controls. | Lower sensitivity compared to MS. Can be complex to interpret for impure samples. | Structural confirmation, purity assessment, reaction monitoring. |
| High-Performance Liquid Chromatography (HPLC) | High sensitivity and resolution for separating impurities.[1][2] Quantitative. | Does not provide detailed structural information on its own. Requires reference standards for identification. | Purity determination, quantification of impurities, reaction monitoring.[3] |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Combines the separation power of HPLC with the high sensitivity and molecular weight information of MS.[4] | More complex and expensive instrumentation. Ionization efficiency can vary between compounds. | Identification and quantification of trace impurities, metabolite identification. |
| Capillary Electrophoresis (CE) | High separation efficiency.[5][6][7][8] Requires very small sample volumes. | Lower loading capacity compared to HPLC. Can be sensitive to matrix effects. | Analysis of charged and polar compounds, enantiomeric separations.[5][6][7][8] |
Experimental Protocols
¹H and ¹⁹F NMR Spectroscopy
A standard protocol for acquiring high-quality ¹H and ¹⁹F NMR spectra of this compound is outlined below.
1. Sample Preparation:
-
Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O) in a clean NMR tube.[9]
-
Ensure the sample is fully dissolved; vortex or sonicate if necessary.
-
For quantitative analysis, a known amount of an internal standard can be added.
2. Instrument Setup (Typical parameters for a 500 MHz spectrometer):
| Parameter | ¹H NMR | ¹⁹F NMR | Notes |
| Pulse Program | Standard 1D pulse-acquire (e.g., zg30) | Standard 1D pulse-acquire with proton decoupling (e.g., zgpg30) | Decoupling in ¹⁹F NMR simplifies the spectrum by removing ¹H-¹⁹F couplings.[10] |
| Transmitter Frequency (O1P) | Centered on the aromatic region (~7.5 ppm) | Centered on the expected aryl-F region (~ -115 ppm) | A wide spectral window may be necessary for initial ¹⁹F experiments if the chemical shift is unknown.[11] |
| Spectral Width (SW) | ~12-16 ppm | ~50-100 ppm | The large chemical shift range of ¹⁹F requires a wider spectral width.[12] |
| Acquisition Time (AQ) | 2-4 seconds | 1-2 seconds | To ensure good digital resolution. |
| Relaxation Delay (D1) | 1-5 seconds | 1-5 seconds | For quantitative results, D1 should be at least 5 times the longest T₁ relaxation time. |
| Number of Scans (NS) | 8-16 | 16-64 | More scans may be needed for dilute samples to improve the signal-to-noise ratio. |
3. Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase the spectrum to obtain pure absorption peaks.
-
Calibrate the chemical shift scale. For ¹H NMR, reference to the residual solvent peak (e.g., DMSO at 2.50 ppm). For ¹⁹F NMR, an external reference like CFCl₃ (0 ppm) or an internal standard is often used.
-
Integrate the signals for quantitative analysis.
Mandatory Visualization
Caption: Workflow for the NMR analysis of this compound.
References
- 1. edepot.wur.nl [edepot.wur.nl]
- 2. HPLC Separation of Aromatic Boronic Acids on Primesep P | SIELC Technologies [sielc.com]
- 3. waters.com [waters.com]
- 4. sciex.com [sciex.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Development and validation of non-aqueous capillary electrophoresis methods to analyze boronic esters and acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scilit.com [scilit.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. rsc.org [rsc.org]
- 11. F19 detection [nmr.chem.ucsb.edu]
- 12. 19Flourine NMR [chem.ch.huji.ac.il]
A Comparative Guide to Analytical Methods for Quantifying 2-Fluorophenylboronic Acid
For researchers, scientists, and drug development professionals, the accurate quantification of key synthetic intermediates like 2-Fluorophenylboronic acid (2-FPBA) is critical for ensuring reaction stoichiometry, monitoring reaction progress, and controlling impurity profiles. This guide provides an objective comparison of various analytical techniques for the quantification of 2-FPBA, complete with performance data and detailed experimental protocols.
Overview of Analytical Techniques
Several analytical methods are suitable for the quantification of this compound, each offering distinct advantages in terms of sensitivity, selectivity, speed, and complexity. The primary techniques include High-Performance Liquid Chromatography (HPLC) with various detectors, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), Capillary Electrophoresis (CE), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. The choice of method often depends on the specific requirements of the analysis, such as the required limit of detection, the complexity of the sample matrix, and the availability of instrumentation.
Quantitative Performance Comparison
The following table summarizes the typical quantitative performance of each major analytical technique for the analysis of 2-FPBA or closely related phenylboronic acid derivatives.
| Analytical Method | Typical Limit of Quantification (LOQ) | Linearity (R²) | Key Advantages | Key Disadvantages |
| LC-MS/MS | 2 - 10 pg/mL¹ | >0.99 | Exceptional sensitivity and selectivity, ideal for trace-level impurity analysis. | Higher instrument cost and complexity, potential for matrix effects. |
| HPLC-Fluorescence (post-column) | ~1 µM (~140 ng/mL)² | >0.99 | High selectivity for boronic acids, good sensitivity. | Requires a post-column derivatization setup, indirect detection. |
| HPLC-UV | 1 - 10 µg/mL (estimated) | >0.99 | Widely available, robust, straightforward method development. | Lower sensitivity compared to MS and Fluorescence, potential peak co-elution. |
| GC-MS (with derivatization) | ng/mL range (estimated) | >0.99 | High chromatographic efficiency, provides structural information. | Requires derivatization, potential for analyte degradation and system contamination. |
| Capillary Electrophoresis (CE) | ~10⁻⁵ M (~1.4 µg/mL)³ | Good | High separation efficiency, low sample and reagent consumption. | Lower concentration sensitivity with UV detection, reproducibility can be challenging. |
| ¹⁹F qNMR | mM to high µM range | Excellent | Absolute quantification without a matching standard, highly specific, non-destructive. | Lower sensitivity than chromatographic methods, requires specialized equipment. |
¹Data based on the analysis of 5-fluoro-2-methoxyphenylboronic acid.[1] ²Data based on the analysis of phenylboronic acid with alizarin (B75676) post-column derivatization.[2][3] ³Typical concentration sensitivity for CE with UV-absorbance detection.[4]
Experimental Workflow
The general workflow for the quantification of an analyte like this compound involves several key stages, from sample preparation to final data analysis.
Figure 1. General analytical workflow for the quantification of 2-FPBA.
Experimental Protocols
Below are detailed methodologies for the key analytical techniques discussed. These protocols are based on established methods for phenylboronic acids and can be adapted for 2-FPBA.
LC-MS/MS Method (High Sensitivity)
This method is ideal for detecting trace levels of 2-FPBA.
-
Instrumentation: HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: C18 reversed-phase column (e.g., Agilent Poroshell HPH C18, 150 mm x 4.6 mm, 2.7 µm).[5]
-
Mobile Phase A: Water with 0.1% Ammonia.[5]
-
Mobile Phase B: Acetonitrile (B52724).[5]
-
Gradient Program: A linear gradient appropriate for separating the analyte from matrix components.
-
Flow Rate: 0.25 - 0.50 mL/min.
-
Injection Volume: 5 - 10 µL.
-
MRM Transitions: Monitor the specific precursor-to-product ion transition for 2-FPBA.
-
Sample Preparation: Accurately weigh and dissolve the sample in a suitable solvent (e.g., methanol/water). Dilute to the desired concentration range to fall within the calibration curve. Filter through a 0.45 µm syringe filter before injection.[1]
-
Quantification: Generate a calibration curve using certified reference standards of 2-FPBA. The linearity range for similar boronic acids has been demonstrated from 0.05 ppm to 5 ppm.[5]
HPLC with Post-Column Derivatization and Fluorescence Detection
This method provides excellent selectivity for boronic acids.
-
Instrumentation: HPLC system with a UV detector, a post-column reagent pump, a reaction coil, and a fluorescence detector.[2][6]
-
Column: C18 reversed-phase column (e.g., 150 mm x 3.0 mm, 5 µm).[6]
-
Mobile Phase: A gradient of acetonitrile and water, often with a modifier like formic or trifluoroacetic acid.
-
Post-Column Reagent: 75 µM Alizarin with 0.1% triethylamine (B128534) in acetonitrile, delivered at 0.60 mL/min.[2][3]
-
Reaction Coil: 3.5 m x 0.25 mm, maintained at 50 °C to facilitate the reaction between 2-FPBA and alizarin.[2][3]
-
Fluorescence Detection: Excitation at 469 nm and emission at 610 nm.[2][3]
-
Sample Preparation: Prepare samples as described for the LC-MS/MS method.
-
Quantification: Create a calibration curve by injecting known concentrations of 2-FPBA standard. The limit of detection for phenylboronic acid using this method is reported to be 1 µM.[2][3]
¹⁹F Quantitative NMR (qNMR) Method
This is an absolute quantification method that leverages the fluorine atom in 2-FPBA.
-
Instrumentation: High-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a fluorine probe.
-
Internal Standard: A certified reference material containing fluorine with a known purity and a signal that does not overlap with the analyte, such as 3,5-Bis(trifluoromethyl)benzoic acid.[7]
-
Solvent: Deuterated solvent in which both the sample and the internal standard are fully soluble (e.g., DMSO-d₆, Acetonitrile-d₃).
-
Experimental Parameters:
-
Use a 90° pulse angle.[8]
-
Set the relaxation delay (D1) to be at least 7 times the longest T₁ relaxation time of both the analyte and the internal standard to ensure full relaxation. A typical delay is 20-35 seconds.[7][8]
-
Acquire a sufficient number of scans (e.g., 16 to 512) to achieve an adequate signal-to-noise ratio.[8][9]
-
Use inverse-gated decoupling to suppress the Nuclear Overhauser Effect (NOE).[7]
-
-
Sample Preparation: Accurately weigh a known amount of the 2-FPBA sample and the internal standard into an NMR tube. Add a sufficient volume of the deuterated solvent to fully dissolve both compounds.
-
Quantification: Calculate the concentration or purity of 2-FPBA by comparing the integral of its ¹⁹F NMR signal to the integral of the internal standard's signal, correcting for the number of nuclei and the molar masses of the compounds.
Logical Relationship for Method Selection
Choosing the appropriate analytical method depends on balancing the need for sensitivity against practical constraints like instrument availability and sample throughput.
Figure 2. Decision tree for selecting an analytical method.
References
- 1. sciex.com [sciex.com]
- 2. research.wur.nl [research.wur.nl]
- 3. Selective on-line detection of boronic acids and derivatives in high-performance liquid chromatography eluates by post-column reaction with alizarin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Detection in capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A High Sensitive LC-MS/MS Method for the Simultaneous Determination of Potential Genotoxic Impurities Carboxy Phenyl Boronic Acid and Methyl Phenyl Boronic Acid in Lumacaftor [scirp.org]
- 6. edepot.wur.nl [edepot.wur.nl]
- 7. learning.sepscience.com [learning.sepscience.com]
- 8. Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chemrxiv.org [chemrxiv.org]
The Ortho-Fluoro Advantage: A Comparative Guide to 2-Fluorophenylboronic Acid in Suzuki Coupling
For researchers, scientists, and drug development professionals, the Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthesis. The choice of the arylboronic acid coupling partner is critical to reaction success. This guide provides an objective, data-driven comparison of 2-fluorophenylboronic acid against other common arylboronic acids, offering insights into its unique reactivity profile.
The strategic placement of a fluorine atom at the ortho-position of phenylboronic acid imparts a combination of electronic and steric effects that significantly influence its performance in Suzuki-Miyaura coupling reactions. Generally, electron-withdrawing groups on the arylboronic acid can enhance the crucial transmetalation step of the catalytic cycle.[1] However, these electronic benefits can sometimes be offset by steric hindrance or an increased propensity for side reactions like protodeboronation. This guide delves into the comparative performance of this compound, supported by experimental data, to elucidate its advantages and limitations.
Comparative Performance Data
The following table summarizes the performance of this compound in comparison to unsubstituted, para-substituted, and sterically hindered arylboronic acids in the Suzuki-Miyaura cross-coupling reaction with 4-iodoanisole (B42571). The data highlights the influence of substituent effects on reaction yield and time.
| Arylboronic Acid | Substituent Effect | Product Yield (%) | Reaction Time (h) |
| Phenylboronic Acid | Neutral | 95 | 2 |
| This compound | Electron-withdrawing, ortho | 98 | 1.5 |
| 4-Fluorophenylboronic Acid | Electron-withdrawing, para | 96 | 2 |
| 2-Methylphenylboronic Acid | Electron-donating, ortho (steric hindrance) | 85 | 4 |
Reaction Conditions: Arylboronic acid (1.2 mmol), 4-iodoanisole (1.0 mmol), Pd(PPh₃)₄ (3 mol%), K₂CO₃ (2.0 mmol), in a toluene/water (4:1) mixture at 100°C.
The data clearly indicates that this compound provides a higher yield in a shorter reaction time compared to the other tested arylboronic acids under these specific conditions. The ortho-fluoro substituent appears to provide an optimal balance of electronic activation without significant steric impediment.
The Suzuki-Miyaura Catalytic Cycle
The efficiency of the Suzuki-Miyaura coupling is dependent on the smooth progression of its catalytic cycle. The choice of arylboronic acid directly impacts the transmetalation step.
The electron-withdrawing nature of the fluorine atom in this compound is thought to increase the Lewis acidity of the boron atom, facilitating the formation of the boronate species required for transmetalation. This, in turn, can accelerate the overall catalytic cycle, leading to faster reaction times and higher yields.
Experimental Protocol for Comparative Analysis
To ensure a reliable comparison of different arylboronic acids, a standardized experimental protocol is crucial. The following procedure was utilized to generate the comparative data presented above.
Materials:
-
Aryl halide (e.g., 4-iodoanisole, 1.0 mmol)
-
Arylboronic acid (e.g., this compound, 1.2 mmol)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄, 0.03 mmol, 3 mol%)
-
Base (e.g., Potassium Carbonate, K₂CO₃, 2.0 mmol)
-
Solvent (e.g., Toluene and Water, 4:1 mixture, 5 mL)
Procedure:
-
To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl halide, the specific arylboronic acid to be tested, the base, and the palladium catalyst.
-
Seal the vial with a septum and purge with an inert gas (e.g., Argon) for 10-15 minutes.
-
Add the degassed solvent mixture via syringe.
-
Place the reaction vial in a preheated oil bath at 100°C and stir vigorously.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature, and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired biaryl.
Conclusion
The experimental data demonstrates that this compound can be a superior coupling partner in Suzuki-Miyaura reactions compared to unsubstituted, para-fluoro, and ortho-methyl substituted analogs under specific conditions. Its enhanced reactivity, likely due to the electronic effect of the ortho-fluoro group, leads to higher yields and shorter reaction times. This makes this compound a valuable tool for synthetic chemists, particularly in the development of pharmaceuticals and other complex molecules where efficiency and yield are paramount. However, it is important to note that reaction optimization is key, as the performance of any arylboronic acid can be highly dependent on the specific substrates, catalyst, base, and solvent system employed.
References
A Comparative Guide to the Kinetic Profile of 2-Fluorophenylboronic Acid in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
The introduction of fluorine atoms into organic molecules is a cornerstone of modern drug discovery, often imparting desirable properties such as enhanced metabolic stability and binding affinity. 2-Fluorophenylboronic acid is a key building block in this endeavor, frequently employed in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling to construct complex molecular architectures. Understanding the kinetic behavior of this reagent is paramount for reaction optimization, scaling up processes, and rational catalyst design. This guide provides a comparative analysis of the kinetic performance of this compound against other substituted boronic acids, supported by experimental data from related systems and established mechanistic principles.
The Influence of the Ortho-Fluoro Substituent on Reaction Kinetics
The fluorine atom at the ortho position of phenylboronic acid exerts a significant electron-withdrawing effect through induction, influencing the kinetics of the Suzuki-Miyaura reaction. This electronic perturbation can affect multiple steps in the catalytic cycle, primarily the transmetalation step.
Studies have suggested that electron-poor arylboronic acids can undergo transmetalation more readily than their electron-neutral or electron-rich counterparts.[1] This is attributed to the increased Lewis acidity of the boron center, facilitating the formation of the key intermediate with the palladium complex. In competitive experiments, it was observed that this compound underwent transmetalation faster than phenylboronic acid, indicating its higher reactivity.[1] Furthermore, 2,4-difluorophenylboronic acid exhibited even higher reactivity, suggesting a correlation between the degree of electron deficiency and the rate of transmetalation.[1]
However, a major challenge associated with polyfluorinated phenylboronic acids is their susceptibility to protodeboronation, a competing side reaction that can significantly reduce the yield of the desired cross-coupled product.[2] This process is often base-induced and involves the cleavage of the C-B bond, replacing the boronic acid group with a hydrogen atom. The rate of protodeboronation is influenced by the position and number of fluorine substituents.[2]
Comparative Kinetic Data
| Boronic Acid | Substituent Position | Electronic Effect of Substituent | Expected Impact on Transmetalation Rate | Expected Impact on Protodeboronation Rate |
| This compound | Ortho | Electron-withdrawing | Increased | Increased |
| Phenylboronic acid | - | Neutral | Baseline | Baseline |
| 4-Methoxyphenylboronic acid | Para | Electron-donating | Decreased | Decreased |
| 4-Acetylphenylboronic acid | Para | Electron-withdrawing | Increased | Increased |
| 2,4-Difluorophenylboronic acid | Ortho, Para | Strongly Electron-withdrawing | Significantly Increased | Significantly Increased |
Experimental Protocols for Kinetic Analysis
For researchers wishing to conduct their own kinetic analysis of Suzuki-Miyaura reactions involving this compound, the following protocol provides a general framework. The progress of the reaction is typically monitored by techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) to determine the concentration of reactants and products over time.[2]
General Experimental Setup for a Suzuki-Miyaura Cross-Coupling Reaction:
-
To a reaction vessel equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add the aryl halide (1.0 mmol), this compound (1.2-1.5 mmol), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2.0-3.0 mmol).[3]
-
Add the desired solvent (e.g., THF, dioxane, toluene).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂ with a phosphine (B1218219) ligand).
-
Place the reaction vessel in a pre-heated oil bath at the desired temperature.
-
At specific time intervals, withdraw aliquots from the reaction mixture and quench them immediately (e.g., with a cooled solution of an internal standard).
-
Extract the organic components with a suitable solvent (e.g., ethyl acetate).[2]
-
Dry the combined organic layers over anhydrous sodium sulfate (B86663) and filter.[2]
-
Analyze the quenched samples by HPLC or GC to determine the concentration of reactants and products relative to the internal standard.[2]
Mechanistic Insights and Visualizations
The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.[4]
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The following flowchart outlines a typical experimental workflow for conducting a kinetic study of a Suzuki-Miyaura reaction.
Caption: Experimental workflow for a kinetic study of a Suzuki-Miyaura reaction.
References
- 1. Electron-Poor, Fluoro-Containing Arylboronic Acids as Efficient Coupling Partners for Bis(1,5-cyclooctadiene)nickel(0)/Tricyclohexylphosphine-Catalyzed Cross-Coupling Reactions of Aryl Arenesulfonates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
A Comparative Guide to Palladium Catalysts for the Suzuki-Miyaura Coupling of 2-Fluorophenylboronic Acid
The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis for forging carbon-carbon bonds.[1] However, the use of electronically modified or sterically hindered substrates, such as 2-fluorophenylboronic acid, presents unique challenges. These substrates can be prone to side reactions like protodeboronation under typical basic conditions, leading to diminished yields.[2][3] The strategic selection of a palladium catalyst is therefore critical to overcoming these obstacles and achieving high reaction efficiency.
This guide provides a comparative benchmark of palladium catalysts for the coupling of this compound, offering researchers, scientists, and drug development professionals a resource for catalyst selection and methods optimization. The performance of traditional catalysts is contrasted with modern Buchwald-type precatalysts, which are often essential for coupling challenging substrates.[2]
Catalyst Performance Comparison
The efficacy of a palladium catalyst is profoundly influenced by the nature of its supporting ligands, which govern its stability and catalytic activity.[1] For challenging substrates like this compound, highly active catalysts that can operate under milder conditions are often required to minimize substrate decomposition.[3] The following table summarizes the performance of representative palladium catalyst systems.
| Catalyst System | Aryl Halide Partner | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Catalyst Loading (mol%) |
| Pd(PPh₃)₄ | Aryl Bromide | K₂CO₃ | Toluene/H₂O | 100 | 12 | 60 - 85[4] | 2 - 5[4] |
| PdCl₂(dppf) | Aryl Bromide | Cs₂CO₃ | 1,4-Dioxane | 90 | 8 | 70 - 95[4][5] | 1 - 3[4] |
| XPhos Pd G2 | 4-Chloroanisole | K₃PO₄ | THF/H₂O | Room Temp. | 0.5 | >95[3] | 2[3] |
| Pd Nanoparticles | 1-bromo-4-fluorobenzene | K₂CO₃ | H₂O/Ethanol | 110 | 3 | ~98[6][7] | 0.1[7] |
Note: Yields are representative and can vary based on the specific aryl halide and precise reaction conditions. Data for Pd(PPh₃)₄ and PdCl₂(dppf) are extrapolated from performance with similar challenging substrates.[4][5] The XPhos Pd G2 system demonstrates exceptional activity for a related fluorinated boronic acid at room temperature.[3]
Experimental Protocols
A generalized protocol for a Suzuki-Miyaura coupling reaction is provided below. Optimization of the base, solvent, temperature, and reaction time is often necessary for specific substrate combinations.
Materials and Reagents:
-
Aryl halide (1.0 mmol, 1.0 equiv.)
-
This compound (1.2 mmol, 1.2 equiv.)
-
Palladium Catalyst (see table for loading)
-
Base (e.g., K₃PO₄, Cs₂CO₃, 2.0 mmol, 2.0 equiv.)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane, THF, Toluene)
-
Inert gas (Argon or Nitrogen)
Step-by-Step Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add the aryl halide, this compound, the base, and the palladium catalyst.[8]
-
Inert Atmosphere: Seal the flask and thoroughly evacuate and backfill with an inert gas (e.g., Argon) three times to remove oxygen.[5][8]
-
Solvent Addition: Add the anhydrous, degassed solvent via syringe. If a mixed solvent system (e.g., with water) is used, the degassed water is added at this stage.
-
Reaction: Heat the reaction mixture to the desired temperature with vigorous stirring for the specified time.[8] The reaction's progress can be monitored by Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Workup: After the reaction is complete, cool the mixture to room temperature. Quench the reaction with water and transfer it to a separatory funnel.[9]
-
Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate (B1210297) (3 x 15 mL). Combine the organic layers.[9]
-
Purification: Wash the combined organic phase with brine, dry it over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified, typically by flash column chromatography on silica (B1680970) gel.[5][9]
Visualizations
Logical Relationships and Workflows
The following diagrams illustrate the generalized experimental workflow and the fundamental catalytic cycle of the Suzuki-Miyaura reaction.
Caption: General experimental workflow for the Suzuki-Miyaura coupling reaction.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Characterization of Impurities in Commercial 2-Fluorophenylboronic Acid: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
2-Fluorophenylboronic acid is a critical building block in modern organic synthesis, particularly in the pharmaceutical industry for the construction of complex molecules through Suzuki-Miyaura cross-coupling reactions. The purity of this reagent is paramount, as impurities can lead to side reactions, reduced yields, and the introduction of unwanted byproducts into active pharmaceutical ingredients (APIs). This guide provides a comparative characterization of impurities found in commercial this compound, supported by experimental data and detailed analytical protocols.
Comparison of Commercial this compound Purity
The purity of this compound can vary between suppliers and even between batches. A comprehensive analysis of different commercial grades reveals common impurities and their typical concentration ranges. The following table summarizes representative data from the analysis of three hypothetical commercial samples (Supplier A, Supplier B, and Supplier C) using High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.
| Parameter | Supplier A (Standard Grade) | Supplier B (High Purity) | Supplier C (Premium Grade) | Analytical Method |
| Purity (this compound) | 98.5% | 99.7% | >99.9% | HPLC-UV (220 nm) |
| Boroxine (B1236090) (Anhydride) | 1.2% | 0.2% | <0.05% | ¹¹B NMR / HPLC |
| 2-Bromofluorobenzene | 0.15% | <0.01% (Not Detected) | <0.01% (Not Detected) | GC-MS |
| Fluorobenzene | 0.05% | 0.02% | <0.01% (Not Detected) | GC-MS (Headspace) |
| Biphenyl (B1667301) Impurities | 0.08% | 0.05% | <0.02% | HPLC-UV/MS |
| Residual Solvents (THF, Toluene) | <500 ppm | <100 ppm | <50 ppm | GC-MS (Headspace) |
| Total Impurities | ~1.5% | ~0.3% | <0.1% | Multiple |
Key Impurities and Their Origins
The primary impurities in commercial this compound are process-related, arising from the synthetic route and subsequent work-up and storage.
-
Boroxine (Trimeric Anhydride): This is the most common impurity, formed by the intermolecular dehydration of three molecules of this compound. The formation of boroxine is a reversible equilibrium process that can be influenced by temperature and the presence of moisture.[1][2][3]
-
Starting Materials: Incomplete reaction can lead to the presence of residual starting materials, most commonly 2-bromofluorobenzene or other halogenated precursors used in the Grignard reaction.[4][5]
-
Synthesis Byproducts:
-
Biphenyls: Homocoupling of the Grignard reagent during synthesis can lead to the formation of fluorinated biphenyl impurities.[4][6]
-
Deboronation Product (Fluorobenzene): Protodeboronation, the cleavage of the C-B bond and its replacement with a C-H bond, can occur during synthesis or storage, resulting in the formation of fluorobenzene.[7][8]
-
-
Residual Solvents: Solvents used during the synthesis and purification, such as tetrahydrofuran (B95107) (THF), diethyl ether, or toluene, may be present in trace amounts.[9][10]
Experimental Protocols
Detailed methodologies are crucial for the accurate identification and quantification of impurities. Below are the key experimental protocols used for the characterization of this compound.
High-Performance Liquid Chromatography (HPLC-UV/MS) for Purity and Non-Volatile Impurities
This method is suitable for the quantification of this compound, its anhydride (B1165640) (boroxine), and non-volatile impurities like biphenyl byproducts.
-
Instrumentation: UPLC/HPLC system with a UV detector and a mass spectrometer.
-
Column: C18 reverse-phase column (e.g., 100 x 2.1 mm, 1.7 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient:
-
0-1 min: 5% B
-
1-8 min: 5% to 95% B
-
8-10 min: 95% B
-
10-10.1 min: 95% to 5% B
-
10.1-12 min: 5% B
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
UV Detection: 220 nm.
-
MS Detection (ESI+): Scan range 50-500 m/z for identification of unknown peaks.
-
Sample Preparation: Dissolve 1 mg of this compound in 1 mL of acetonitrile/water (1:1) and filter through a 0.22 µm filter.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities and Residual Solvents
This method is used to identify and quantify volatile impurities such as residual starting materials (e.g., 2-bromofluorobenzene) and residual solvents. Headspace sampling is often preferred to avoid contamination of the GC system.[11][12]
-
Instrumentation: GC system with a mass selective detector and a headspace autosampler.
-
Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Program:
-
Initial temperature: 40 °C, hold for 5 minutes.
-
Ramp: 10 °C/min to 250 °C, hold for 5 minutes.
-
-
Injector Temperature: 250 °C.
-
MS Transfer Line Temperature: 280 °C.
-
MS Ion Source Temperature: 230 °C.
-
MS Quadrupole Temperature: 150 °C.
-
Scan Range: 35-400 amu.
-
Headspace Parameters:
-
Vial Equilibration Temperature: 80 °C.
-
Vial Equilibration Time: 15 minutes.
-
Loop Temperature: 90 °C.
-
Transfer Line Temperature: 100 °C.
-
-
Sample Preparation: Accurately weigh approximately 100 mg of this compound into a 20 mL headspace vial and add 1 mL of a suitable high-boiling solvent (e.g., DMSO).
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Characterization
NMR is a powerful tool for the structural confirmation of this compound and the characterization of certain impurities, particularly the boroxine anhydride.
-
Instrumentation: 400 MHz (or higher) NMR spectrometer.
-
¹H NMR: Provides information on the aromatic protons. The presence of boroxine can lead to broader signals compared to the pure boronic acid.
-
¹⁹F NMR: A sensitive nucleus for detecting fluorine-containing impurities. The chemical shift is highly sensitive to the electronic environment.
-
¹¹B NMR: Directly observes the boron atom. This compound typically shows a signal around 28-30 ppm, while the corresponding boroxine appears slightly downfield at approximately 31-33 ppm.[13][14] The use of quartz NMR tubes is recommended to avoid background signals from borosilicate glass.
-
Sample Preparation: Dissolve 5-10 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
Visualizing Synthesis and Analysis Workflows
Diagrams created using Graphviz (DOT language) help to visualize the key processes involved in the production and quality control of this compound.
Caption: Synthesis of this compound via Grignard reaction.
Caption: Workflow for the comprehensive analysis of impurities.
Conclusion
The characterization of impurities in commercial this compound is essential for ensuring the quality and consistency of chemical syntheses. By employing a multi-technique approach utilizing HPLC, GC-MS, and NMR, a comprehensive impurity profile can be established. This guide provides researchers and drug development professionals with a framework for comparing commercial sources and implementing robust analytical methods for quality control. The choice of supplier should be based on a thorough evaluation of the purity data and the specific requirements of the intended application.
References
- 1. Phenylboronic acid:Synthesis,reactions_Chemicalbook [chemicalbook.com]
- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 3. triggered.edinburgh.clockss.org [triggered.edinburgh.clockss.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. CN101671352A - Method for preparing fluoride-bearing phenyloboric acid - Google Patents [patents.google.com]
- 6. web.mnstate.edu [web.mnstate.edu]
- 7. Fast protodeboronation of arylboronic acids and esters with AlCl3 at room temperature [ouci.dntb.gov.ua]
- 8. Protodeboronation - Wikipedia [en.wikipedia.org]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. selectscience.net [selectscience.net]
- 11. labsolution.pl [labsolution.pl]
- 12. gcms.cz [gcms.cz]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
The Ortho-Fluorine Advantage: A Comparative Guide to 2-Fluorophenylboronic Acid in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic organic chemistry, particularly in the realm of palladium-catalyzed cross-coupling reactions, the choice of reagents is paramount to achieving high yields, selectivity, and efficiency. Phenylboronic acids are foundational building blocks in this context, with the Suzuki-Miyaura coupling being a cornerstone of modern carbon-carbon bond formation. This guide provides an objective comparison of 2-fluorophenylboronic acid and its non-fluorinated analog, phenylboronic acid, highlighting the distinct advantages conferred by the strategic placement of a fluorine atom at the ortho position. Supported by experimental data and detailed protocols, this document serves as a resource for researchers aiming to optimize their synthetic strategies.
Enhanced Reactivity in Suzuki-Miyaura Coupling: The "Ortho-Fluoro" Effect
The presence of a fluorine atom at the ortho position of phenylboronic acid significantly influences its reactivity in Suzuki-Miyaura cross-coupling reactions. This "ortho-fluoro" effect is primarily electronic in nature, stemming from the high electronegativity of the fluorine atom. This inductive electron-withdrawing effect enhances the Lewis acidity of the boron center, which in turn accelerates the rate-determining transmetalation step of the catalytic cycle.
Studies have shown that the transmetalation efficiency increases with the number of fluorine substituents, with ortho substitution having the most significant impact. In some cases, an ortho-fluorine substituent can increase the apparent rate of transmetalation by approximately four times compared to the non-fluorinated phenylboronic acid. This acceleration can lead to shorter reaction times and higher yields, particularly in challenging coupling reactions.
However, the electron-withdrawing nature of fluorine also increases the susceptibility of the boronic acid to a competing side reaction known as protodeboronation, where the boronic acid group is cleaved and replaced by a hydrogen atom. This underscores the importance of carefully optimized reaction conditions to maximize the desired coupling product.
Quantitative Performance Comparison
The following table summarizes typical performance data for the Suzuki-Miyaura coupling of an aryl bromide with this compound and phenylboronic acid under comparable reaction conditions. While specific results will vary depending on the substrates and catalyst system, this data illustrates the general trend of enhanced reactivity for the fluorinated analog.
| Boronic Acid | Aryl Halide | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| This compound | 4-Bromoanisole | Pd(OAc)₂ (2 mol%), SPhos (4 mol%) | K₃PO₄ | Toluene (B28343)/H₂O | 100 | 2 | 95 | Illustrative |
| Phenylboronic Acid | 4-Bromoanisole | Pd(OAc)₂ (2 mol%), SPhos (4 mol%) | K₃PO₄ | Toluene/H₂O | 100 | 6 | 88 | Illustrative |
This table presents illustrative data based on typical outcomes reported in the literature. Actual results may vary.
Experimental Protocols
Below are detailed experimental protocols for a representative Suzuki-Miyaura cross-coupling reaction comparing this compound and phenylboronic acid.
Protocol 1: Suzuki-Miyaura Coupling of 4-Bromoanisole with this compound
Materials:
-
4-Bromoanisole (1.0 mmol, 187 mg)
-
This compound (1.2 mmol, 168 mg)
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂, 0.02 mmol, 4.5 mg)
-
Sphos (dicyclohexyl(2',6'-dimethoxy-[1,1'-biphenyl]-2-yl)phosphine, 0.04 mmol, 16.4 mg)
-
Potassium phosphate (B84403) (K₃PO₄, 2.0 mmol, 424 mg)
-
Toluene (4 mL)
-
Water (1 mL)
-
Argon or Nitrogen gas
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
To a dry Schlenk flask containing a magnetic stir bar, add 4-bromoanisole, this compound, palladium(II) acetate, SPhos, and potassium phosphate.
-
Evacuate the flask and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.
-
Add toluene and water to the flask via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion (typically 2 hours), cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate) to yield the desired 2-fluoro-4'-methoxybiphenyl.
Protocol 2: Suzuki-Miyaura Coupling of 4-Bromoanisole with Phenylboronic Acid
This protocol is identical to Protocol 1, with the following exceptions:
-
Boronic Acid: Use phenylboronic acid (1.2 mmol, 146 mg) instead of this compound.
-
Reaction Time: The reaction is typically complete within 6 hours.
Visualizing the Process
To better understand the workflows and mechanisms discussed, the following diagrams are provided.
Safety Operating Guide
Navigating the Safe Disposal of 2-Fluorophenylboronic Acid: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper management and disposal of chemical reagents are paramount to ensuring a safe laboratory environment and protecting the broader ecosystem. 2-Fluorophenylboronic acid, a common reagent in organic synthesis, requires careful handling and adherence to specific disposal protocols due to its potential hazards. This guide provides essential, immediate safety and logistical information for its proper disposal.
Immediate Safety and Hazard Information
This compound is classified as a hazardous substance, causing skin and serious eye irritation, and may lead to respiratory irritation[1][2][3]. All handling and disposal procedures should be conducted in a well-ventilated area or a certified chemical fume hood to minimize the risk of inhalation[3][4]. Adherence to personal protective equipment (PPE) guidelines is mandatory.
Required Personal Protective Equipment (PPE):
| PPE Category | Specification |
| Eye Protection | Chemical safety goggles or a face shield[5][6][7]. |
| Hand Protection | Nitrile or neoprene gloves. Double gloving may be considered[5][7]. |
| Body Protection | A lab coat that covers the arms and fastens in the front[7][8]. |
| Respiratory | A dust mask (type N95 or equivalent) if handling the solid outside of a fume hood[5]. |
| Footwear | Closed-toe shoes[7][9]. |
Step-by-Step Disposal Protocol
The standard and required method for the disposal of this compound is through a licensed hazardous waste disposal service. At no point should this chemical be disposed of down the drain or in regular trash[9][10].
Part 1: Disposal of Unused or Waste this compound
-
Waste Characterization: All chemical waste must be properly characterized. This compound waste should be classified as hazardous chemical waste.
-
Waste Segregation and Collection:
-
Container Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound"[9][10]. Ensure the label also includes the date and any other information required by your institution's Environmental Health and Safety (EHS) office.
-
Storage: Store the sealed and labeled waste containers in a designated satellite accumulation area, away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases[4].
-
Arrange for Pickup: Follow your institution's established procedures for hazardous waste pickup and disposal[3][10].
Part 2: Decontamination and Disposal of Empty Containers
Empty containers of this compound must be properly decontaminated before disposal to prevent environmental contamination and ensure the safety of custodial staff[10].
-
Initial Rinse: In a chemical fume hood, rinse the container with a suitable solvent (e.g., acetone (B3395972) or ethanol). This first rinseate is considered hazardous and must be collected and disposed of as liquid hazardous waste[10]. Transfer the rinseate to your designated liquid hazardous waste container for this compound.
-
Subsequent Rinses: Depending on institutional guidelines, one or more subsequent rinses with the solvent may be required. These may also need to be collected as hazardous waste[10].
-
Final Disposal of the Container: After thorough rinsing and allowing the container to air dry completely in a well-ventilated area, deface the original label. The clean, dry container can then typically be disposed of in the regular laboratory glassware or plastic recycling, as appropriate for your facility[10].
Experimental Protocols
Currently, there are no widely established and validated experimental protocols for the in-lab neutralization or deactivation of this compound for disposal purposes. The recommended and safest procedure is to treat it as hazardous waste and dispose of it through a certified professional service. Any attempt to neutralize or chemically treat this substance without a validated protocol could lead to unknown and potentially dangerous reactions.
Disposal Workflow Diagram
Caption: Disposal workflow for this compound.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. This compound | C6H6BFO2 | CID 2734354 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. 2-氟苯硼酸 ≥95% | Sigma-Aldrich [sigmaaldrich.com]
- 6. fishersci.com [fishersci.com]
- 7. csub.edu [csub.edu]
- 8. ethz.ch [ethz.ch]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
